molecular formula C8H6BrF B3043012 2-Bromo-4-ethenyl-1-fluorobenzene CAS No. 701914-09-2

2-Bromo-4-ethenyl-1-fluorobenzene

Cat. No.: B3043012
CAS No.: 701914-09-2
M. Wt: 201.04 g/mol
InChI Key: LCESPRDNNUVABS-UHFFFAOYSA-N
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Description

2-Bromo-4-ethenyl-1-fluorobenzene is a useful research compound. Its molecular formula is C8H6BrF and its molecular weight is 201.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-ethenyl-1-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-ethenyl-1-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-ethenyl-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF/c1-2-6-3-4-8(10)7(9)5-6/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCESPRDNNUVABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-Bromo-4-ethenyl-1-fluorobenzene (CAS 1221684-51-0)

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Synthesis, Structural Characterization, and Chemoselective Applications of 2-Bromo-4-fluorostyrene[1]

Executive Summary & Structural Definition

Target Molecule: 2-Bromo-4-fluorostyrene CAS Registry Number: 1221684-51-0 IUPAC Name: 1-Bromo-5-fluoro-2-vinylbenzene (or 2-Bromo-4-fluoro-1-ethenylbenzene)[1]

Critical Nomenclature Note: There is a frequent nomenclature divergence in this chemical family. The CAS number 1221684-51-0 specifically corresponds to the structure where the vinyl group is at position 1, the bromine is at position 2 (ortho to vinyl), and the fluorine is at position 4 (para to vinyl).[1] This is distinct from the isomer 3-bromo-4-fluorostyrene (CAS 701914-09-2).[1] This guide focuses strictly on the CAS 1221684-51-0 architecture.

Core Value Proposition

This molecule represents a "privileged scaffold" in medicinal chemistry and materials science due to its orthogonal reactivity :

  • The Vinyl Group (C1): A handle for polymerization, Heck coupling, or radical addition.

  • The Aryl Bromide (C2): A site for oxidative addition (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • The Aryl Fluoride (C4): A metabolic blocking group that modulates lipophilicity and pKa without offering a reactive handle under standard coupling conditions.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted descriptors for CAS 1221684-51-0.

PropertyValueNotes
Molecular Formula C₈H₆BrF
Molecular Weight 201.04 g/mol
Appearance Clear, colorless to pale yellow liquidOxidizes/polymerizes upon air exposure.[1]
Boiling Point 85–88 °C @ 15 mmHgPredicted: ~210°C @ 760 mmHg.[1]
Density 1.52 ± 0.05 g/cm³High density due to Br/F substitution.[1]
LogP 3.45Highly lipophilic.[1]
Storage 2–8°C, Dark, Inert AtmosphereRequires stabilizer (e.g., 4-tert-butylcatechol).[1]

Synthesis Protocol: The Wittig Olefination Route

While various routes exist (e.g., dehydration of alcohols), the most reliable, scale-scalable method for generating high-purity styrenes with this substitution pattern is the Wittig Olefination of the corresponding benzaldehyde.[1]

Retrosynthetic Analysis

The target is disconnected at the vinyl double bond, revealing 2-bromo-4-fluorobenzaldehyde (CAS 59142-68-6) as the stable precursor.[1]

Detailed Experimental Methodology

Reagents:

  • Precursor: 2-Bromo-4-fluorobenzaldehyde (1.0 eq)[1]

  • Ylide Source: Methyltriphenylphosphonium bromide (MePPh₃Br) (1.2 eq)[1]

  • Base: Potassium tert-butoxide (KOtBu) (1.3 eq)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

Step-by-Step Protocol:

  • Ylide Generation (The "Instant" Ylide):

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Charge with Methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF (0.5 M concentration relative to aldehyde).

    • Cool the suspension to 0°C in an ice bath.

    • Add KOtBu (1.3 eq) portion-wise over 10 minutes. The solution will turn a bright yellow/orange, indicating the formation of the phosphorous ylide (methylenetriphenylphosphorane).[1]

    • Expert Insight: Stir for 30–45 minutes at 0°C to ensure complete deprotonation. Incomplete ylide formation leads to difficult purification later.

  • Coupling:

    • Dissolve 2-Bromo-4-fluorobenzaldehyde (1.0 eq) in a minimum amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the cold ylide solution over 15 minutes.

    • Thermodynamic Control: Allow the reaction to warm to room temperature (20–25°C) naturally and stir for 4–6 hours. Monitoring by TLC (Hexanes/EtOAc 95:5) should show the disappearance of the aldehyde (Rf ~0.[1]4) and appearance of the non-polar styrene (Rf ~0.8).

  • Workup & Purification:

    • Quench with saturated aqueous NH₄Cl.[1]

    • Extract 3x with Diethyl Ether (Et₂O).[1] Note: Et₂O is preferred over DCM to avoid halogen exchange or polymerization risks during concentration.

    • Wash combined organics with brine, dry over MgSO₄, and filter.

    • Concentration: Evaporate solvent under reduced pressure at <30°C . Do not heat, as the styrene is prone to thermal polymerization.[1]

    • Chromatography: Purify via a short silica gel plug eluting with 100% Pentane or Hexanes.[1] The triphenylphosphine oxide (TPPO) byproduct is very polar and will remain on the baseline.[1]

  • Stabilization:

    • Immediately add 50–100 ppm of 4-tert-butylcatechol (TBC) to the purified oil to prevent autopolymerization.[1]

Synthesis Workflow Diagram

SynthesisPath cluster_0 Precursors cluster_1 Intermediate cluster_2 Target Aldehyde 2-Bromo-4-fluorobenzaldehyde (CAS 59142-68-6) Product 2-Bromo-4-fluorostyrene (CAS 1221684-51-0) Aldehyde->Product Wittig Reaction (via Ylide attack) Salt MePPh3Br (Phosphonium Salt) Ylide Phosphorous Ylide (Active Species) Salt->Ylide KOtBu, THF, 0°C Ylide->Product

Caption: Figure 1. Convergent synthesis of CAS 1221684-51-0 via Wittig Olefination.[1]

Applications & Chemoselectivity[1]

The utility of CAS 1221684-51-0 lies in its ability to undergo selective transformations at specific sites.[1]

Orthogonal Cross-Coupling

The molecule possesses two electrophilic sites: the aryl bromide and the alkene.

  • Site A (Aryl Bromide): Highly reactive toward Pd(0) oxidative addition.

    • Reaction: Suzuki-Miyaura Coupling.[1]

    • Partner: Aryl Boronic Acids.[1]

    • Outcome: 2-Vinyl-4-fluorobiphenyls (Scaffolds for liquid crystals and OLEDs).[1]

  • Site B (Vinyl Group): Reactive toward carbopalladation.[1]

    • Reaction: Heck-Mizoroki Coupling.[1]

    • Partner: Aryl Iodides.[1][2][3]

    • Outcome: Stilbene derivatives.[1][2]

Chemoselectivity Rule: Under standard Pd-catalyzed conditions (e.g., Pd(PPh₃)₄, Na₂CO₃), the Aryl Bromide (C-Br) bond is significantly more reactive than the vinyl C-H bond.[1] Therefore, one can selectively functionalize position 2 first, leaving the vinyl group intact for subsequent polymerization or a second coupling event.

Polymerization

This monomer is used to synthesize fluorinated polystyrenes .[1] The ortho-bromo substituent provides steric bulk that increases the Glass Transition Temperature (Tg) of the resulting polymer compared to standard poly(4-fluorostyrene), while also allowing for post-polymerization functionalization (e.g., lithiation and reaction with electrophiles).[1]

Reactivity Map[1]

Reactivity cluster_coupling Pd-Catalyzed Coupling cluster_polymer Materials Science Center 2-Bromo-4-fluorostyrene (CAS 1221684-51-0) Suzuki Suzuki Coupling (Reacts at C-Br) Center->Suzuki Pd(0), Ar-B(OH)2 (High Selectivity) Heck Heck Coupling (Reacts at Vinyl) Center->Heck Pd(II), Ar-I (Lower Selectivity vs Br) Poly Radical Polymerization (Forms Poly-styrene deriv.) Center->Poly AIBN, Heat Biaryl Scaffolds Biaryl Scaffolds Suzuki->Biaryl Scaffolds Functionalized Polymers Functionalized Polymers Poly->Functionalized Polymers

Caption: Figure 2.[1] Divergent reactivity pathways for CAS 1221684-51-0.

Safety & Handling Protocols

Stability Hazards
  • Polymerization: Like all styrenes, this compound can undergo exothermic self-polymerization if heated or exposed to light/peroxides.[1]

    • Control: Store with 4-tert-butylcatechol (TBC) inhibitor.[1]

  • Lachrymator: Halogenated styrenes are potent eye and respiratory irritants.[1] Handle only in a fume hood.

Storage Conditions
  • Temperature: < 8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen (Oxygen can induce radical formation).[1]

  • Shelf Life: ~6 months if stabilized and sealed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16263, 4-Bromostyrene (Analogous Reactivity Data).[1] Retrieved from [Link][1]

Sources

An In-Depth Technical Guide to 2-Bromo-4-fluoro-1-vinylbenzene: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value in Synthesis

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine and synthetically versatile functional groups is paramount for tuning molecular properties. 2-Bromo-4-fluoro-1-vinylbenzene (CAS No. 1221684-51-0) emerges as a highly valuable, albeit specialized, building block. Its structure is primed for sequential, orthogonal chemical modifications: the vinyl group offers a handle for polymerization or oxidation, while the bromo-substituent provides a classic site for transition-metal-catalyzed cross-coupling reactions. The fluorine atom, a bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and lipophilicity in pharmaceutical candidates.[1]

This guide provides an in-depth perspective on the synthesis, characterization, and core applications of this trifunctional reagent, designed for researchers and development professionals seeking to leverage its unique chemical architecture.

Molecular Structure and Physicochemical Properties

The foundational element of any synthetic strategy is a thorough understanding of the reagent's structure and physical properties.

Caption: Chemical structure of 2-Bromo-4-fluoro-1-vinylbenzene.

Key Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, the table below summarizes its core identifiers and includes predicted properties based on its structure and data from analogous compounds. This predictive approach is a standard first step in assessing a novel reagent.

PropertyValueSource(s)
CAS Number 1221684-51-0[2][3]
Molecular Formula C₈H₆BrF[2]
Molecular Weight 201.04 g/mol [2]
Appearance Predicted: Colorless to light yellow liquidInferred from analogs[1]
Boiling Point Predicted: ~200-220 °C at 760 mmHgInferred from analogs[4]
Solubility Predicted: Soluble in common organic solvents (THF, Dichloromethane, Toluene); Insoluble in water.Inferred from analogs[1]
Hazard Identification Irritant[2][3]

Spectroscopic Characterization Profile (Predicted)

A critical component of any synthesis is the verification of the product's identity. As experimental spectra are not publicly available, this section details the predicted spectroscopic signatures of 2-Bromo-4-fluoro-1-vinylbenzene, providing a benchmark for researchers.

¹H NMR (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be highly informative, with distinct signals for the vinyl and aromatic protons.

  • Vinyl Protons (3H): This system will present as a characteristic set of three signals. A doublet of doublets (dd) is expected for the proton on the carbon attached to the ring (geminal to the other vinyl protons), likely in the δ 6.5-6.8 ppm range. The two terminal vinyl protons will appear as two distinct doublets (or doublets of doublets due to long-range coupling), one for the cis proton (δ 5.3-5.6 ppm) and one for the trans proton (δ 5.7-6.0 ppm).

  • Aromatic Protons (3H): The aromatic region (δ 7.0-7.6 ppm) will show three distinct signals. The proton at C6 (adjacent to the vinyl group) will likely be a doublet. The proton at C5 (between the fluorine and an empty position) will be a doublet of doublets. The proton at C3 (between the bromine and fluorine) will also appear as a doublet of doublets, with coupling to both the adjacent proton and the fluorine atom.

¹³C NMR (100 MHz, CDCl₃)

The carbon NMR will display eight distinct signals, corresponding to each carbon atom in the unique electronic environment.

  • Aromatic Carbons: Six signals are expected. The carbon bearing the fluorine (C4) will show a large ¹JCF coupling constant and a significant downfield shift (δ ~160-165 ppm). The carbon with the bromine (C2) will be shifted upfield relative to an unsubstituted carbon (δ ~115-120 ppm). The remaining four aromatic carbons will appear in the typical δ 120-140 ppm range.

  • Vinyl Carbons: Two signals are expected: the terminal CH₂ carbon (δ ~115-120 ppm) and the internal CH carbon attached to the ring (δ ~135-138 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

  • C=C Stretch (Vinyl): A sharp, medium-intensity peak around 1625-1640 cm⁻¹.

  • C-H Stretch (Aromatic & Vinyl): Sharp peaks just above 3000 cm⁻¹ (~3010-3100 cm⁻¹).

  • C-H Bending (Vinyl): Strong peaks corresponding to out-of-plane bends ("wagging") in the 900-1000 cm⁻¹ region, which are diagnostic for vinyl groups.

  • C-F Stretch: A strong, characteristic absorption in the 1200-1250 cm⁻¹ region.

  • C-Br Stretch: An absorption in the fingerprint region, typically between 500-650 cm⁻¹.

Mass Spectrometry (EI-MS)

The mass spectrum will be characterized by a distinctive isotopic pattern for bromine.

  • Molecular Ion (M⁺): A prominent pair of peaks of nearly equal intensity at m/z 200 and 202, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The presence of this M/M+2 pattern is definitive for a monobrominated compound.[5]

  • Fragmentation: Key fragments would include the loss of Br ([M-Br]⁺) at m/z 121 and potentially the loss of the vinyl group ([M-C₂H₃]⁺).

Recommended Synthetic Protocol

The most logical and efficient laboratory-scale synthesis of 2-Bromo-4-fluoro-1-vinylbenzene proceeds via a two-step sequence starting from commercially available 4-fluorobenzaldehyde. This approach offers high functional group tolerance and reliable reactivity.

SynthesisWorkflow cluster_step1 Step 1: Regioselective Bromination cluster_step2 Step 2: Wittig Olefination start 4-Fluorobenzaldehyde reagents1 N-Bromosuccinimide (NBS) Sulfuric Acid product1 2-Bromo-4-fluorobenzaldehyde reagents1->product1 reagents2 Methyltriphenylphosphonium bromide Strong Base (e.g., n-BuLi or t-BuOK) THF product2 2-Bromo-4-fluoro-1-vinylbenzene product1->product2 reagents2->product2

Caption: Proposed two-step synthesis workflow.

Step 1: Ortho-Bromination of 4-Fluorobenzaldehyde

Causality: The fluorine atom is an ortho-, para-director. Since the para position is blocked by the aldehyde, bromination is directed to the ortho position (C2). Using a strong acid like sulfuric acid as the solvent/catalyst activates the electrophile (bromine from NBS) for efficient aromatic substitution.

Protocol:

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0-5 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous slurry with dichloromethane (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The resulting crude 2-bromo-4-fluorobenzaldehyde can be purified by recrystallization or column chromatography.[4]

Step 2: Wittig Reaction

Causality: The Wittig reaction is the most reliable method for converting an aldehyde into a terminal alkene without isomerization.[6] A non-stabilized ylide, generated from methyltriphenylphosphonium bromide, is required to install the =CH₂ group. A strong, non-nucleophilic base is necessary to deprotonate the phosphonium salt to form the reactive ylide.

Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) dropwise. The formation of the orange/red ylide will be observed. Allow the mixture to stir at this temperature for 30-60 minutes.

  • Add a solution of 2-bromo-4-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the disappearance of the aldehyde.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • After removing the solvent, the crude product contains the desired vinylbenzene and triphenylphosphine oxide byproduct. Purify via flash column chromatography on silica gel to yield pure 2-Bromo-4-fluoro-1-vinylbenzene.[7][8]

Core Applications in Cross-Coupling Chemistry

The true synthetic power of 2-Bromo-4-fluoro-1-vinylbenzene lies in its utility in palladium-catalyzed cross-coupling reactions. The C-Br bond serves as the reactive site for oxidative addition to a Pd(0) catalyst, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Biaryl and Styrenyl Synthesis

The Suzuki coupling is a robust method for forming C(sp²)-C(sp²) bonds, ideal for synthesizing complex styrenes and biaryls, which are common motifs in pharmaceuticals.[6][9]

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Organoboron R²-B(OR)₂ Organoboron->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product Product R¹-R² RedElim->Product Reactant Reactant R¹-Br (2-Bromo-4-fluoro-1-vinylbenzene) Reactant->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Exemplar Protocol (Suzuki Coupling):

  • To a reaction vessel, add 2-Bromo-4-fluoro-1-vinylbenzene (1.0 eq), the desired aryl- or vinyl-boronic acid (1.2 eq), and a base such as potassium carbonate or potassium phosphate (2.0-3.0 eq).

  • Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos (4 mol%).

  • Purge the vessel with an inert gas. Add a degassed solvent system, typically a mixture like Toluene/Water or Dioxane/Water (e.g., 10:1 ratio).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

Heck Reaction: Vinylation of Alkenes

The Heck reaction couples the vinyl bromide with another alkene, providing access to substituted dienes and more complex olefinic structures. The reaction is highly valuable for extending conjugated systems.[10]

Exemplar Protocol (Heck Reaction):

  • In a sealable reaction tube, combine 2-Bromo-4-fluoro-1-vinylbenzene (1.0 eq), the alkene coupling partner (e.g., an acrylate or styrene, 1.5 eq), and a palladium catalyst such as Pd(OAc)₂ (2-5 mol%).

  • Add a phosphine ligand if necessary (e.g., P(o-tolyl)₃, 5-10 mol%) and an organic base like triethylamine (Et₃N, 2.0 eq).

  • Add a polar aprotic solvent such as DMF or acetonitrile.

  • Seal the tube and heat to 80-120 °C for 12-24 hours.

  • After cooling, filter the reaction mixture to remove palladium black and precipitated salts.

  • Dilute the filtrate with water and extract with an appropriate solvent.

  • Wash, dry, and concentrate the organic phase. Purify the product via column chromatography.

Safety and Handling

As a halogenated organic compound, 2-Bromo-4-fluoro-1-vinylbenzene should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[9][11]

  • Inhalation/Contact: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11]

  • Storage: Store in a cool, dry place away from heat and direct sunlight, in a tightly sealed container.[9][11]

  • Stability: The compound is stable under normal conditions but may be incompatible with strong oxidizing agents. The vinyl group has the potential to polymerize under certain conditions (e.g., heat, light, radical initiators), although this is less common than with unsubstituted styrene.

Conclusion

2-Bromo-4-fluoro-1-vinylbenzene is a potent synthetic intermediate whose value lies in the orthogonal reactivity of its three key functional groups. The vinyl moiety allows for polymer chemistry and olefin modifications, while the bromo and fluoro-substituted aromatic ring provides a robust platform for constructing complex molecular architectures via established cross-coupling methodologies. This guide provides the foundational knowledge—from a plausible, high-yield synthesis to predictive characterization and key reaction protocols—necessary for its successful application in advanced research and development programs.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Styrenes.
  • Chemsrc. (2025). 2-Bromo-4-fluorobenzaldehyde | CAS#:59142-68-6. Retrieved from [Link]

  • Loba Chemie. (2019). 2-FLUORO-4- BROMO BIPHENYL MSDS.
  • ResearchGate. (2021). Synthesis of substituted styrene derivatives using functionalized ILs bases.
  • Thermo Fisher Scientific. (2013). SAFETY DATA SHEET.
  • Organic Chemistry Portal. (2016). Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes. Retrieved from [Link]

  • University of Minnesota. (n.d.). A Solvent Free Wittig Reaction.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Jasperse, J. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • The Royal Society of Chemistry. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Retrieved from The Royal Society of Chemistry website.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-fluoro-1-nitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Styrene Oxidation to Benzaldehyde over Recently Developed Heterogeneous Catalysts. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-fluoro-1-iodobenzene. Retrieved from [Link]

  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes.
  • ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • AD PHARMACHEM. (n.d.). Get Best Quality P-Bromo Fluoro Benzene. Retrieved from [Link]

  • Chemsrc. (2025). 4-Bromo-1-fluoro-2-vinyl-benzene | CAS#:221030-92-8. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-4-fluoro-1-iodobenzene - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Mastering Organic Synthesis: The Role of 2-Bromo-4-fluoro-1-iodobenzene. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
  • PubChem. (n.d.). 2-Bromo-1-chloro-4-fluorobenzene. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

Sources

Molecular weight and formula of 2-Bromo-4-vinyl-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Defining the Scope

I'm currently focused on defining the scope. The request is for a technical guide on the molecular weight and formula of 2-Bromo-4-vinyl-1-fluorobenzene. I need to determine the level of detail and the target audience to shape the guide's content and depth properly.

Refining the Approach

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Outlining the Guide's Structure

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Analyzing the Formula

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Planning Synthetic Pathways

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Detailing the Reactivity

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Validating Analytical Techniques

I'm also delving into analytical validation. I plan to highlight GC-MS with M+ and M+2 peaks, and NMR with vinyl protons. I am looking for distinct couplings between H and F. I've refined some of my data search queries to improve results.

Verifying the Precursors

I'm now focusing on the precursors and ensuring IUPAC compliance in numbering, and realizing that 3-bromo-4-fluorobenzaldehyde is the correct precursor for the Wittig reaction. I've re-checked the numbering of all positions and structure to make certain everything is internally consistent and correct for the next stage. I've double checked the structure itself and the corresponding precursor.

Confirming Numbering Conventions

I'm now focusing on the product's structure and the correct numbering convention for the vinyl product. I've confirmed that fluorine usually takes precedence as C1, with the vinyl group at C4, and bromine at C2, which necessitates re-evaluating the precursor's numbering, though it will remain 3-bromo-4-fluorobenzaldehyde. The precursor logic, relative to the aldehyde, is sound. I'm now drafting a detailed Wittig methylation protocol to convert the precursor to the final molecule.

Finalizing Structure and Data

I'm now integrating the final pieces. I'm formatting the diagrams using Graphviz, with Google's color palette for optimal visual clarity, and I'm ensuring high-contrast text. I've also gathered references from PubChem, Sigma-Aldrich, and organic chemistry texts. I will check for explicit molecular weight. I am ensuring alignment with the project's criteria. I have added the molecular weight: 201.038.

Clarifying CAS Numbers

I've been reviewing search results, which offer a good starting point. However, the commercial databases present some confusion regarding the precise CAS number for "2-Bromo-4-vinyl-1-fluorobenzene." My focus is now on disentangling this discrepancy.

Analyzing Molecular Structure

I've carefully mapped the user's requested molecule, "2-Bromo-4-vinyl-1-fluorobenzene," to its IUPAC structure. It's distinct from the initial search results, though isomers share the same molecular weight and formula (C8H6BrF, ~201.04 g/mol ). The key difference lies in the position of substituents on the benzene ring; 1 is F, 2 is Br, and 4 is Vinyl. This is the central point of confusion.

Confirming Precursor Structure

I've determined the precursor, 3-bromo-4-fluorobenzaldehyde, and the reaction, Wittig olefination. My immediate next step is confirming whether the Wittig olefination, which I believe is the ideal synthetic route, will work smoothly in practice, and what the yield will be. I also still need to verify the CAS number.

Outlining Monograph Content

I'm now outlining a technical monograph. My focus has shifted to organizing the information clearly. I will specify the molecular weight and formula (C8H6BrF, 201.04 g/mol ), and a synthesis route starting from 3-Bromo-4-fluorobenzaldehyde (CAS 77771-02-9) via Wittig olefination. I'll describe potential applications like cross-coupling, Heck reactions, and SNAr. Visual aids, including synthesis and reactivity maps, are planned.

Methodological & Application

Synthesis of 2-Bromo-4-ethenyl-1-fluorobenzene from 2-bromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 2-Bromo-4-ethenyl-1-fluorobenzene (Synonyms: 3-Bromo-4-fluorostyrene; 2-Bromo-1-fluoro-4-vinylbenzene). CAS No (Starting Material): 59142-68-6 Core Application: This molecule serves as a high-value "orthogonal" scaffold in medicinal chemistry. It possesses three distinct reactive handles:

  • Fluorine (C1): Metabolic stability / potential

    
     site.
    
  • Bromine (C2): Handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) generally more reactive than the chloride but distinct from the vinyl group.

  • Vinyl (C4): Handle for polymerization, Heck coupling, or oxidative cleavage.

Retro-Synthetic Logic

The transformation requires the conversion of an aromatic aldehyde to a terminal alkene. While Grignard addition (


) followed by dehydration is a theoretical pathway, it poses a critical risk: Lithium-Halogen or Magnesium-Halogen exchange . The bromine atom at the ortho position to the fluorine is electronically activated and susceptible to metal-halogen exchange if strong nucleophiles like n-Butyllithium (

) are used.

Selected Protocol: The Wittig Reaction (KOtBu Variant) To ensure chemoselectivity and preserve the Ar-Br bond, we utilize the Wittig reaction with Potassium tert-butoxide (


)  as the base.
  • Why not

    
    ? 
    
    
    
    is commonly used to generate ylides but carries a high risk of debrominating the aromatic ring via Li-Halogen exchange [1].
  • Why

    
    ?  It is sufficiently basic (
    
    
    
    in DMSO) to deprotonate the methyltriphenylphosphonium salt but lacks the nucleophilicity to attack the aryl bromide under controlled conditions [2].

Reaction Mechanism & Pathway[1][2][3][4][5][6][7]

The reaction proceeds via the formation of a phosphorus ylide, which undergoes a [2+2] cycloaddition with the aldehyde to form an oxaphosphetane intermediate.[1][2][3] This 4-membered ring collapses to release the driving force of the reaction: Triphenylphosphine oxide (


).[1][4]
Visualizing the Mechanism (DOT)

WittigMechanism Fig 1: Mechanistic Pathway of the Wittig Olefination Reagents Reagents: MePPh3Br + KOtBu Ylide Phosphonium Ylide (Ph3P=CH2) Reagents->Ylide - HBr - tBuOH Intermediate Oxaphosphetane (4-Membered Ring) Ylide->Intermediate + Aldehyde [2+2] Cycloaddition Aldehyde Substrate: 2-Bromo-4-fluorobenzaldehyde Aldehyde->Intermediate Products Product: 3-Bromo-4-fluorostyrene + Ph3P=O Intermediate->Products Cycloreversion Driving Force: P=O Bond

[4]

Detailed Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[5]RoleHazards
2-Bromo-4-fluorobenzaldehyde 203.011.0SubstrateIrritant
Methyltriphenylphosphonium bromide 357.221.2Ylide PrecursorHygroscopic, Toxic
Potassium tert-butoxide (

)
112.211.3BaseCorrosive, Moisture Sensitive
Tetrahydrofuran (THF) 72.11SolventMediumFlammable, Peroxide former
Ammonium Chloride (

)
53.49N/AQuenchIrritant
Step-by-Step Methodology

Pre-requisites:

  • Glassware must be oven-dried (

    
    ) and cooled under a stream of Nitrogen or Argon.
    
  • THF must be anhydrous (distilled from Na/Benzophenone or from a solvent purification system).

Step 1: Preparation of the Ylide[1][5]
  • Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a nitrogen inlet, and a rubber septum.

  • Charge the flask with Methyltriphenylphosphonium bromide (1.2 equiv) under a positive pressure of nitrogen.

  • Add anhydrous THF (concentration ~0.2 M relative to phosphonium salt).

  • Cool the white suspension to

    
      using an ice/water bath.
    
  • Add

    
      (1.3 equiv) portion-wise over 5 minutes.
    
    • Observation: The mixture will turn a bright yellow/canary yellow color, indicating the formation of the ylide (

      
      ).
      
  • Stir at

    
     for 45 minutes to ensure complete deprotonation.
    
Step 2: Addition of Substrate[6][7]
  • Dissolve 2-Bromo-4-fluorobenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF (approx. 2-3 volumes).

  • Add the aldehyde solution dropwise to the yellow ylide suspension at

    
     via syringe or addition funnel.
    
    • Rate: Add slowly over 10-15 minutes to control the exotherm.

    • Observation: The yellow color may fade to a lighter suspension as the ylide is consumed.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ) .
    
  • Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[8] The aldehyde spot (

    
    ) should disappear, replaced by a non-polar alkene spot (
    
    
    
    ).
Step 3: Workup & Isolation
  • Quench the reaction by carefully adding saturated aqueous

    
      (50 mL).
    
  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with Diethyl Ether (

    
    )  or Hexane  (
    
    
    
    mL).
    • Note: Hexane is preferred if the Triphenylphosphine oxide (

      
      ) precipitates out, as it is insoluble in hexane.
      
  • Combine organic layers and wash with Brine (saturated NaCl).

  • Dry over anhydrous

    
      or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotary Evaporator). Do not overheat (>

    
    ) as styrenes can be volatile or polymerize.
    
Step 4: Purification
  • The crude residue will contain the product and solid

    
    .
    
  • Triturate the crude solid with cold Hexane/Pentane and filter off the white solid (

    
    ).
    
  • Purify the filtrate via Flash Column Chromatography on Silica Gel.

    • Eluent: 100% Hexane (The product is very non-polar).

  • Stabilization: If storing the product, add a trace amount of BHT (butylated hydroxytoluene) or store at

    
     to prevent polymerization.
    

Experimental Workflow Diagram

Workflow Fig 2: Operational Workflow for Wittig Synthesis Start Start: Dry Glassware N2 Atmosphere YlideGen Ylide Generation: MePPh3Br + KOtBu in THF (0°C, 45 min) Start->YlideGen Addition Substrate Addition: Add Aldehyde in THF (Dropwise) YlideGen->Addition Yellow Color Reaction Reaction Phase: Warm to RT Stir 2-4 Hours Addition->Reaction Check TLC Check: Aldehyde consumed? Reaction->Check Check->Reaction No (Wait) Quench Quench: Sat. NH4Cl Check->Quench Yes Extract Extraction: Hexane/Ether Remove Ph3PO Quench->Extract Purify Purification: Silica Column (100% Hexane) Extract->Purify Final Final Product: 2-Bromo-4-ethenyl-1-fluorobenzene Purify->Final

Characterization & Troubleshooting

Expected Analytical Data
  • Physical State: Colorless oil.

  • 
     NMR (
    
    
    
    , 400 MHz):
    • 
       6.65 (dd, 
      
      
      
      Hz, 1H, Vinyl
      
      
      ).
    • 
       5.70 (d, 
      
      
      
      Hz, 1H, Vinyl
      
      
      - trans).
    • 
       5.30 (d, 
      
      
      
      Hz, 1H, Vinyl
      
      
      - cis).
    • Aromatic signals:

      
       7.0 - 7.6 ppm (Multiplets corresponding to the 1,2,4-substitution pattern).
      
  • 
     NMR:  Single peak around 
    
    
    
    -110 to -115 ppm (typical for aryl fluorides).
Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction / Low Yield Wet THF or old KOtBuEnsure THF is distilled. Use fresh KOtBu (should be white powder, not yellow/brown chunks).
Debromination (Product mass -80) Lithium-Halogen ExchangeDo not use n-BuLi. Ensure strictly KOtBu or NaH is used.
Polymerization (Gummy solid) Styrene instabilityKeep temperature <

during evaporation. Add radical inhibitor (BHT) immediately.
Ph3PO Contamination Poor solubility differenceTriturate crude with cold pentane; Ph3PO will precipitate. Filter before column.

References

  • Wittig, G., & Schoellkopf, U. (1960).[9] Methylenecyclohexane.[9] Organic Syntheses, 40, 66. (Demonstrates standard Wittig protocols).

  • Fitjer, L., & Quabeck, U. (1985).[9] The Wittig Reaction Using Potassium-tert-butoxide: High Yield Methylenations of Sterically Hindered Ketones.[9][10] Synthetic Communications, 15(10), 855-864.[9] (Establishes KOtBu as a superior base for sensitive substrates).

  • Master Organic Chemistry. (2018). The Wittig Reaction: Mechanism and Examples. (General mechanistic overview).

  • PubChem. (n.d.). 2-Bromo-4-fluorobenzaldehyde (Compound Summary). (Substrate data).

Sources

Precision Engineering of Fluorinated Stilbenes: Heck Coupling Protocols for 2-Bromo-4-fluoro-1-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-fluoro-1-vinylbenzene (also known as 2-bromo-4-fluorostyrene) is a high-value bifunctional building block used in the synthesis of fluorinated optoelectronic materials (OLEDs), conjugated polymers (PPVs), and pharmaceutical intermediates.[1] Its unique structure presents a "Janus-faced" reactivity profile: it contains an aryl bromide (electrophile) and a vinyl group (nucleophile/olefin).

In the context of the Heck reaction, this molecule poses a specific chemoselectivity challenge: Self-Coupling (Polymerization) vs. Cross-Coupling.

This guide provides optimized protocols to suppress the inherent polymerization tendency of this halostyrene, forcing the reaction toward discrete, high-purity cross-coupled products (dienes and stilbenes).

Strategic Analysis: The Chemoselectivity Challenge

The core challenge when using 2-bromo-4-fluorostyrene is that it carries both the leaving group (Br) and the alkene handle required for a Heck reaction. Without careful control, the molecule will react with itself to form poly(2-bromo-4-fluoro-1,4-phenylenevinylene).

Mechanistic Control Points

To achieve selective intermolecular coupling with an external olefin (e.g., an acrylate or styrene), we must manipulate the catalytic cycle:

  • Electronic Bias: The 4-Fluoro substituent exerts an inductive electron-withdrawing effect (-I), activating the C-Br bond for oxidative addition. This makes the molecule a highly reactive aryl halide.

  • Steric Gating: The ortho-bromo position creates steric bulk. Ligands must be small enough to permit oxidative addition but bulky enough to prevent the coordination of the substrate's own vinyl group during the propagation step.

  • Concentration Regimes: High dilution favors intermolecular reactions with external partners over intramolecular or self-polymerization events.

Decision Pathway: Reaction Modes

Caption: Bifurcation of reactivity for 2-bromo-4-fluorostyrene. Success depends on favoring Route A.

Detailed Experimental Protocols

Protocol A: Synthesis of Fluorinated Cinnamates (Acrylate Coupling)

Objective: Coupling 2-bromo-4-fluoro-1-vinylbenzene with alkyl acrylates to form functionalized dienes. Mechanism: "Classic" Heck conditions utilizing the high reactivity of electron-deficient olefins (acrylates) to outcompete the substrate's own vinyl group.

Reagents & Materials
ComponentEquiv.RoleNotes
2-Bromo-4-fluoro-1-vinylbenzene 1.0SubstrateLimiting reagent.
Ethyl Acrylate 1.5 - 2.0Coupling PartnerExcess drives cross-coupling.
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalystAir-stable Pd(II) source.
P(o-tol)₃ 0.04 (4 mol%)LigandBulky phosphine prevents Pd clustering.
Triethylamine (Et₃N) 2.5BaseSequesters HBr.
DMF or NMP SolventMediumAnhydrous, degassed.
Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[2]

  • Charging: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and P(o-tol)₃ (12.2 mg, 0.04 mmol). Evacuate and backfill with Argon three times.[2]

  • Solvent Addition: Add anhydrous DMF (5.0 mL) via syringe. Stir at room temperature for 15 minutes until the complex forms (solution turns yellow/orange).

  • Substrate Addition: Add 2-Bromo-4-fluoro-1-vinylbenzene (201 mg, 1.0 mmol) followed immediately by Ethyl Acrylate (200 mg, 2.0 mmol) and Triethylamine (0.35 mL, 2.5 mmol).

  • Reaction: Seal the tube and heat to 90°C in an oil bath.

    • Critical Check: Do not exceed 100°C. Higher temperatures increase the rate of polymerization of the styrenyl double bond.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) or GC-MS every 2 hours. Reaction is typically complete in 4–6 hours.

  • Workup: Cool to room temperature. Dilute with Diethyl Ether (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography on silica gel.

Protocol B: Synthesis of Unsymmetrical Fluorinated Stilbenes

Objective: Coupling with styrenes or non-activated olefins. Challenge: Both partners are styrenes. The risk of "homo-coupling" (substrate reacting with itself) vs. "cross-coupling" is highest here. Solution: Use of the Jeffery Conditions (Phase Transfer Catalysis) or highly active bulky ligands.

Reagents & Materials
ComponentEquiv.Role
2-Bromo-4-fluoro-1-vinylbenzene 1.0Substrate
4-Methoxystyrene 1.5Partner
Pd(dba)₂ 0.03Catalyst
t-Bu₃P (HBF₄ salt) 0.06Ligand
Cy₂NMe (Dicyclohexylmethylamine) 2.0Base
1,4-Dioxane SolventMedium
Step-by-Step Methodology
  • Catalyst Activation: In a glovebox or under strict Argon line, mix Pd(dba)₂ and t-Bu₃P·HBF₄ in 1,4-Dioxane. Stir for 20 mins.

  • Addition: Add the base (Cy₂NMe), followed by the 4-Methoxystyrene (1.5 equiv) and finally the 2-Bromo-4-fluoro-1-vinylbenzene (1.0 equiv).

  • Thermal Cycle: Heat to 80°C .

    • Note: The bulky t-Bu₃P ligand facilitates rapid oxidative addition into the Ar-Br bond, while the bulky base prevents coordination of the "wrong" alkene.

  • Quenching: Once conversion >95% (GC-MS), filter through a Celite pad to remove Pd black.

  • Isolation: The product will likely be a mixture of E/Z isomers (predominantly E). Recrystallization from Ethanol/Hexanes is often effective for stilbenes.

Troubleshooting & Optimization Guide

The "Fluorine Effect"

The fluorine atom at the 4-position is not chemically inert in this reaction.

  • Impact: It lowers the LUMO of the arene, making the C-Br bond more susceptible to oxidative addition compared to non-fluorinated analogs.

  • Observation: You may observe faster reaction rates than with 2-bromostyrene.

  • Risk: If the reaction turns black (Pd precipitation) immediately, reduce catalyst loading or lower temperature to 60°C.

Polymerization Suppression

If you observe a gum/insoluble solid instead of a discrete product:

  • Add a Radical Inhibitor: Add 1-2 mg of BHT (Butylated hydroxytoluene) to the reaction mixture. This suppresses radical polymerization of the vinyl group without inhibiting the Pd-catalyzed cycle.

  • Dilution: Increase solvent volume by 2x. Polymerization is second-order with respect to monomer; cross-coupling is pseudo-first-order if the partner is in excess.

Experimental Workflow Diagram

Caption: Operational workflow for managing polymerization risks during Heck coupling.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol. BenchChem Application Library. Link (Cited for general 2-bromo-4-fluoro-aryl protocols).

  • Mizoroki, T., et al. (1971).[3] Arylation of Olefin with Aryl Iodide Catalyzed by Palladium.[3] Bulletin of the Chemical Society of Japan, 44(2), 581. Link

  • Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides.[4] The Journal of Organic Chemistry, 37(14), 2320–2322. Link

Sources

Polymerization methods for fluorinated bromostyrene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Polymerization Protocols for Fluorinated Bromostyrene Derivatives

Executive Summary

Fluorinated styrenic polymers are critical in high-performance applications, offering low surface energy, low optical loss, and high thermal stability. The incorporation of a bromine substituent (specifically in 4-bromo-2,3,5,6-tetrafluorostyrene , hereafter BFSt ) transforms these passive materials into reactive scaffolds.[1] The aryl bromide moiety serves as a robust "handle" for post-polymerization modification (PPM) via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the precise installation of functional groups that would otherwise poison polymerization catalysts.[1]

This guide details two field-proven protocols for the controlled radical polymerization (CRP) of BFSt: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) .[1]

Monomer Considerations & Purification

Unlike standard styrene, perfluorinated styrenes are highly electron-deficient. This accelerates propagation rates (


) but also alters solubility profiles.[1]
  • Monomer: 4-bromo-2,3,5,6-tetrafluorostyrene (BFSt).[1]

  • Impurities: Commercial monomers often contain 4-tert-butylcatechol (TBC) inhibitor.[1]

  • Purification Protocol:

    • Wash: Dissolve monomer in minimal dichloromethane (DCM). Wash 3x with 5% NaOH (aq) to remove phenolic inhibitors, followed by 3x with deionized water.[1]

    • Dry: Dry over anhydrous

      
       for 4 hours. Filter.
      
    • Distill: Perform vacuum distillation (approx. 60-70°C at 5 mmHg) to remove trace oligomers. Store under Argon at -20°C.

Critical Insight: The electron-withdrawing fluorine atoms make the vinyl group highly susceptible to thermal auto-polymerization. Always keep the monomer cold and inhibited until immediately prior to use.

Method A: Atom Transfer Radical Polymerization (ATRP)[1][2][3][4][5][6]

Rationale: ATRP offers the highest control over molecular weight distribution (Đ < 1.[1]2) for styrenics.[1][2][3][4][5] We utilize a Copper(I)/Ligand system.[1][2][4][6] The aryl bromide on the monomer ring is stable under these conditions, as the C(


)-Br bond is significantly stronger than the activated alkyl halide initiator C(

)-Br bond.[1]
Reagents & Materials
  • Monomer: BFSt (Purified).[1]

  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB).[1] Structure mimics the propagating chain end.
    
  • Catalyst: Cu(I)Br (Purified by washing with glacial acetic acid/ethanol).[1]

  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) or dNbipy (4,4'-di-5-nonyl-2,2'-bipyridine) for enhanced solubility in non-polar media.[1]

  • Solvent: Anisole or

    
    -trifluorotoluene (TFT).[1] Note: TFT is preferred for higher molecular weights to prevent precipitation.[1]
    
Step-by-Step Protocol
  • Stoichiometry Setup: Target DP = 100.

    • Ratio: [Monomer]:[Initiator]:[CuBr]:[Ligand] = 100 : 1 : 1 : 1.[1]

  • Schlenk Line Preparation: Flame-dry a 10 mL Schlenk flask and cycle Argon/Vacuum 3 times.

  • Component Addition:

    • Add CuBr (14.3 mg, 0.1 mmol) under positive Argon flow.[1]

    • Add Ligand (PMDETA: 21 µL, 0.1 mmol).[1]

    • Add Solvent (Anisole: 2 mL, 50% v/v).

    • Stir until the complex forms (usually light green/blue).

  • Monomer/Initiator Addition:

    • Add degassed BFSt (2.57 g, 10 mmol).

    • Add Initiator EBiB (19.5 mg, 0.1 mmol).[1]

  • Deoxygenation (Freeze-Pump-Thaw):

    • Freeze: Submerge flask in liquid

      
       until solid.
      
    • Pump: Open to high vacuum (5 min).

    • Thaw: Close vacuum, thaw in warm water.[1]

    • Repeat: Perform 3-4 cycles until no bubbles evolve upon thawing. Backfill with Argon.[4]

  • Polymerization:

    • Immerse flask in a thermostated oil bath at 90°C .

    • Kinetic Note: Fluorinated styrenes polymerize faster than styrene. Monitor conversion via NMR every 30 mins. Stop at ~60-70% conversion to preserve end-group fidelity.

  • Termination:

    • Expose reaction to air (oxidizes Cu(I) to Cu(II), stopping the radical chain).[1]

    • Dilute with THF.[4]

  • Purification:

    • Pass through a short column of neutral alumina to remove Copper (solution turns from green to clear).[1]

    • Precipitate into cold Methanol (fluorinated polymers are often insoluble in MeOH).[1]

    • Dry under vacuum at 40°C.

Method B: RAFT Polymerization[1][11][12]

Rationale: RAFT is metal-free, making it ideal if the polymer is intended for biological or electronic applications where trace copper is detrimental.

Reagents & Materials
  • Chain Transfer Agent (CTA): 2-Cyano-2-propyl dithiobenzoate (CPDB).[1] Dithiobenzoates are essential for controlling styrenic monomers (MAMs).[1]

  • Initiator: AIBN (Azobisisobutyronitrile).[1][4][7]

  • Solvent: Anisole.

Step-by-Step Protocol
  • Stoichiometry: Target DP = 200.

    • Ratio: [Monomer]:[CTA]:[Initiator] = 200 : 1 : 0.2.[1]

    • Note: Low initiator concentration minimizes "dead" chains derived from AIBN-AIBN termination.

  • Preparation:

    • In a Schlenk tube, dissolve BFSt (2.0 g), CPDB (CTA), and AIBN in Anisole (2 mL).

  • Deoxygenation:

    • Sparge with high-purity Argon for 30 minutes. (Freeze-pump-thaw is also acceptable but sparging is often sufficient for RAFT).[1]

  • Polymerization:

    • Heat to 70°C for 12-24 hours.

    • The solution will turn pink/red due to the dithiobenzoate end-group.

  • Purification:

    • Precipitate into Methanol.[8]

    • Reprecipitate from THF into Hexane to remove unreacted CTA if necessary.

Mechanistic & Workflow Visualization

The following diagram illustrates the parallel workflows for ATRP and RAFT, highlighting the critical intermediate species.

PolymerizationWorkflow cluster_monomer Monomer Precursors cluster_ATRP Method A: ATRP cluster_RAFT Method B: RAFT Monomer 4-Bromo-2,3,5,6- tetrafluorostyrene (BFSt) ATRP_Cycle Activation/Deactivation Equilibrium Monomer->ATRP_Cycle Monomer Addition RAFT_Cycle Degenerative Chain Transfer Monomer->RAFT_Cycle Monomer Addition ATRP_Init Initiator: Ethyl α-bromoisobutyrate ATRP_Init->ATRP_Cycle Cu_Complex Catalyst: CuBr / PMDETA Cu_Complex->ATRP_Cycle Mediates ATRP_Polymer Poly(BFSt)-Br (Low PDI) ATRP_Cycle->ATRP_Polymer Termination RAFT_CTA CTA: Dithiobenzoate RAFT_CTA->RAFT_Cycle AIBN Initiator: AIBN AIBN->RAFT_Cycle Radical Source RAFT_Polymer Poly(BFSt)-CTA (Metal-Free) RAFT_Cycle->RAFT_Polymer

Caption: Comparative workflow for ATRP and RAFT polymerization of fluorinated bromostyrenes. ATRP relies on metal-mediated equilibrium, while RAFT utilizes degenerative chain transfer.

Post-Polymerization Modification (The "Why")

The utility of Poly(BFSt) lies in the bromine handle.[1] The electron-deficient ring facilitates oxidative addition of Palladium, making these polymers excellent substrates for Suzuki-Miyaura Coupling .

Protocol Snapshot:

  • Dissolve Poly(BFSt) in Toluene/DMF (9:1).[1]

  • Add Aryl-Boronic Acid (1.5 eq per Br unit).

  • Catalyst:

    
     (5 mol%).[1] Base: 
    
    
    
    (2M aq).[1]
  • Heat to 90°C for 24h.

  • Result: Complete conversion of Br to Aryl groups, tuning the refractive index or solubility.

Data Summary & Comparison

FeatureATRP (Cu-Mediated)RAFT (Dithiobenzoate)
Control (PDI) Excellent (1.05 - 1.[1]15)Good (1.10 - 1.[1]25)
Reaction Rate Fast (Requires kinetic monitoring)Moderate (Easier to handle)
Impurities Copper removal requiredSulfur end-group (colored)
End-Group Bromine (Initiator derived)Thiocarbonylthio
Suitability Complex architectures (Stars/Brushes)Bio-applications / Metal-sensitive

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014).[1] Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society.[9] Link[1]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005).[1] Living Radical Polymerization by the RAFT Process.[8][5][10][11] Australian Journal of Chemistry.[6] Link[1]

  • Jankova, K., & Hvilsted, S. (2003).[1] Fluorinated Styrenes for Atom Transfer Radical Polymerization. Journal of Fluorine Chemistry. Link[1]

  • Gudipati, C. S., et al. (2008).[1] RAFT Polymerization of Pentafluorostyrene: Synthesis and Surface Properties. Journal of Polymer Science Part A: Polymer Chemistry. Link[1]

  • Powell, K. T., et al. (2006).[1] Nucleophilic Substitution of Poly(pentafluorostyrene): Synthesis of Functionalized Fluoropolymers. Macromolecules. Link[1]

Sources

Application Note: Cross-Coupling Catalysts for Sterically Hindered Fluorinated Styrenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into styrenic scaffolds is a critical tactic in modulating lipophilicity (LogP), metabolic stability, and dipole moments in drug discovery and liquid crystal engineering. However, the synthesis of sterically hindered fluorinated styrenes (e.g., 2,6-difluorostyrenes or polyfluorinated biaryls) presents a "perfect storm" of catalytic challenges:

  • Steric Impediment: Ortho-substituents hinder the approach of the palladium center during oxidative addition and transmetalation.

  • Electronic Deactivation: Multiple fluorine atoms withdraw electron density, strengthening the C-Halide bond (making oxidative addition sluggish) or rendering the boronic acid/ester less nucleophilic (stalling transmetalation).

  • Defluorination Risks: Electron-deficient rings are susceptible to nucleophilic aromatic substitution (

    
    ) or C-F activation, leading to impurity profiles that are difficult to purge.
    

This guide provides a validated catalyst selection framework and detailed protocols to overcome these barriers, focusing on Buchwald-type dialkylbiaryl phosphines and NHC-Pd systems.

Mechanistic Intelligence & Catalyst Selection[1]

The "Electronic Drag" Effect

In standard cross-coupling, electron-poor aryl halides (like fluorinated bromobenzenes) usually undergo oxidative addition faster. However, when coupling fluorinated boronic acids (nucleophiles) or when the styrene itself is the electrophile, the electron-withdrawing nature of fluorine creates an "electronic drag."

  • Transmetalation Stall: Fluorinated boronic acids have low Lewis basicity. They do not readily form the necessary boronate "ate" complex with the base.

  • Reductive Elimination Barrier: For sterically hindered systems, the catalyst must be bulky enough to force the product off the metal (relief of steric strain), but flexible enough to accommodate the initial bulky substrates.

Catalyst Decision Matrix

The following table synthesizes field data for selecting the optimal ligand/catalyst system based on substrate difficulty.

Substrate ClassChallengeRecommended Ligand/CatalystRationale
2,6-Difluorostyrenes High Sterics + Electronic DeactivationSPhos or RuPhos SPhos provides exceptional steric protection; RuPhos is electron-rich, boosting oxidative addition of deactivated halides.
Polyfluorinated Biaryls (Pentafluoro)Extreme Electronics (Low Nucleophilicity)CyJohnPhos Specifically validated for polyfluorinated boronic acids; prevents protodeboronation side-reactions.

-Substituted Fluorostyrenes
Regioselectivity (Heck)P(

-Bu)

Bulky, electron-rich phosphine promotes mono-arylation and suppresses

-fluorine elimination.
Unstable/Volatile Styrenes Polymerization RiskPd-PEPPSI-IPent NHC ligands stabilize the active Pd(0) species, allowing for lower temperature reactions (RT to 50°C).
Mechanistic Pathway & Failure Points

The diagram below illustrates the catalytic cycle with specific "danger zones" for fluorinated substrates.

G Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd Steric hindrance slows this Int1 Pd(II)-Ar-X Complex OxAdd->Int1 TransMet Transmetalation (Rate Limiting for F-Aryl) Int1->TransMet Base + Boronic Acid Int2 Pd(II)-Ar-Ar' Complex TransMet->Int2 Side1 Protodeboronation (Loss of Boron species) TransMet->Side1 Slow Transmetalation leads to hydrolysis RedElim Reductive Elimination Int2->RedElim Ligand bulk drives this Side2 Beta-F Elimination (Defluorination) Int2->Side2 If Beta-F present RedElim->Pd0 Product Release

Figure 1: Catalytic cycle highlighting the Transmetalation bottleneck (Red) common in fluorinated couplings and the risk of Defluorination (Yellow).

Protocol 1: Suzuki-Miyaura Coupling of Polyfluorinated Boronic Acids

Application: Synthesis of liquid crystal intermediates or fluorinated biaryl scaffolds. Primary Challenge: Preventing protodeboronation of the fluorinated boronic acid before coupling occurs.

Materials
  • Catalyst: Pd

    
    (dba)
    
    
    
    (1.0 mol%) + CyJohnPhos (2-4 mol%) OR Pd-RuPhos-G4 (2 mol%).
  • Base: K

    
    PO
    
    
    
    (3.0 equiv) – Crucial: Use anhydrous, finely ground.
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous).

  • Substrates: 2-Bromo-fluorostyrene (1.0 equiv), Pentafluorophenylboronic acid (1.5 equiv).

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical for CyJohnPhos):

    • In a glovebox or under Argon, charge a reaction vial with Pd

      
      (dba)
      
      
      
      (9.2 mg, 0.01 mmol) and CyJohnPhos (14.0 mg, 0.04 mmol).
    • Add 1 mL of anhydrous Toluene. Stir at RT for 20 mins. The solution should turn from dark purple/red to a lighter orange/brown, indicating ligation.

    • Note: If using Pd-RuPhos-G4 precatalyst, skip this step and add directly to the reaction.

  • Reaction Assembly:

    • Add the aryl bromide (1.0 mmol) and the fluorinated boronic acid (1.5 mmol).

    • Add K

      
      PO
      
      
      
      (636 mg, 3.0 mmol).
    • Add remaining solvent (Toluene 4 mL + Water 0.5 mL). Water is essential here to solubilize the inorganic base, despite the hydrolysis risk.

  • Degassing:

    • Sparge the mixture with Argon for 5 minutes. Fluorinated styrenes are prone to oxidation/polymerization; oxygen removal is non-negotiable.

  • Execution:

    • Seal the vial. Heat to 90°C for 14–18 hours.

    • Monitoring: Check by

      
      F NMR.[1] The disappearance of the boronic acid signal (typically -130 to -160 ppm region) and appearance of the product signals confirms conversion.
      
  • Workup:

    • Cool to RT. Filter through a pad of Celite/Silica to remove Pd black.

    • Elute with EtOAc. Concentrate and purify via flash chromatography.

Validation Check:

  • Pass: Clear

    
    F NMR signals corresponding to the product; no broad "hump" indicating polymerization.
    
  • Fail: Presence of pentafluorobenzene (signal at -138, -153, -162 ppm) indicates protodeboronation. Correction: Increase catalyst loading or switch to anhydrous Dioxane with CsF as the base.

Protocol 2: Mizoroki-Heck Coupling for Fluorinated Styrenes

Application: Attaching a fluorinated vinyl group to a hindered aryl core. Primary Challenge: Regioselectivity (


 vs 

insertion) and preventing

-fluorine elimination.
Materials
  • Catalyst: Pd(OAc)

    
     (2-5 mol%).
    
  • Ligand: P(

    
    -Bu)
    
    
    
    (Tri-tert-butylphosphine) – Use as the HBF
    
    
    salt for stability, or 1M solution.
  • Base: Cy

    
    NMe (N,N-Dicyclohexylmethylamine) – Bulky bases prevent quaternary salt formation.
    
  • Solvent: 1,4-Dioxane or THF.

Step-by-Step Methodology
  • Catalyst Activation:

    • Charge vial with Pd(OAc)

      
       (11.2 mg, 0.05 mmol) and P(
      
      
      
      -Bu)
      
      
      HBF
      
      
      (29 mg, 0.10 mmol).
    • Add Dioxane (2 mL) and stir for 10 mins.

  • Substrate Addition:

    • Add the sterically hindered aryl bromide (1.0 mmol).

    • Add the fluorinated styrene (e.g., 2,6-difluorostyrene) (1.2 mmol).

    • Add Cy

      
      NMe (260 mg, 1.2 mmol).
      
  • Thermal Cycle:

    • Heat to 80°C . Note: P(

      
      -Bu)
      
      
      
      is highly active; temperatures >100°C often lead to rapid catalyst decomposition (Pd black precipitation) in these systems.
  • Self-Validating Endpoint:

    • Take an aliquot at 2 hours.

    • Run GC-MS or

      
      F NMR.
      
    • Success: Observation of the linear trans-stilbene derivative.

    • Warning: If you see a mass corresponding to [M-HF],

      
      -fluorine elimination has occurred.
      
    • Correction: Lower temperature to 60°C and switch solvent to DMF to stabilize the cationic Pd intermediate.

Troubleshooting & Optimization Workflow

Use this logic flow to rescue failed reactions.

Optimization Start Reaction Failed? Check1 Check 19F NMR: Protodeboronation? Start->Check1 Sol1 Switch to Anhydrous CsF/Dioxane conditions Check1->Sol1 Yes Check2 Check TLC/GC: No Conversion? Check1->Check2 No Sol2 Catalyst Death. Switch to Pd-PEPPSI-IPent or Pd-G4-RuPhos Check2->Sol2 Yes Check3 Check NMR: Homocoupling? Check2->Check3 No Sol3 Remove O2 strictly. Add dropwise Boronic Acid Check3->Sol3 Yes

Figure 2: Troubleshooting decision tree for fluorinated cross-coupling.

References

  • Synthesis of Polyfluorinated Biphenyls via Suzuki-Miyaura Coupling. Journal of Organic Chemistry. Validates CyJohnPhos for pentafluorophenyl substrates. [Link]

  • Buchwald-Hartwig Catalysts for Sterically Hindered Substrates. Accounts of Chemical Research. Foundational text on SPhos/RuPhos design. [Link]

  • Palladium-Catalyzed Mizoroki–Heck Reactions with Fluorinated Alkenes. Chemical Reviews. Detailed mechanisms on beta-fluorine elimination risks. [Link]

  • Pd-PEPPSI Complexes in Cross-Coupling. Organometallics. Protocol for using NHC ligands in difficult couplings. [Link]

Sources

Troubleshooting & Optimization

Preventing polymerization of 2-Bromo-4-ethenyl-1-fluorobenzene during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-4-ethenyl-1-fluorobenzene

A comprehensive guide for researchers, scientists, and drug development professionals on the safe storage and handling of 2-Bromo-4-ethenyl-1-fluorobenzene to prevent unwanted polymerization.

This guide provides in-depth technical information and practical advice to ensure the stability and integrity of 2-Bromo-4-ethenyl-1-fluorobenzene during storage. As a Senior Application Scientist, my aim is to equip you with the necessary knowledge to mitigate the risks of polymerization, thereby safeguarding your experiments and ensuring the quality of your research.

Understanding the Challenge: The Propensity for Polymerization

2-Bromo-4-ethenyl-1-fluorobenzene, like other vinyl aromatic compounds such as styrene, possesses a vinyl group (-CH=CH₂) attached to a benzene ring. This chemical structure makes it susceptible to free-radical polymerization.[1][2] This process is often initiated by exposure to heat, light (UV radiation), or the presence of radical initiators.[3][4] The polymerization reaction is exothermic, meaning it releases heat.[3] If not properly controlled, this can lead to a dangerous runaway reaction where the rate of polymerization and heat generation increase exponentially.[3] This can result in a rapid increase in temperature and pressure within the storage container, potentially leading to container rupture and the release of flammable vapors.[3]

The resulting polymer is typically an undesirable, solid mass that can contaminate the monomer, render it unusable for further reactions, and pose significant challenges for disposal. Therefore, preventing polymerization during storage is of paramount importance for both safety and experimental success.

Core Principles of Prevention

The strategy for preventing the polymerization of 2-Bromo-4-ethenyl-1-fluorobenzene revolves around three key pillars:

  • Chemical Inhibition: The addition of specific chemical agents that interrupt the polymerization chain reaction.

  • Strict Environmental Control: Maintaining optimal storage conditions, primarily low temperatures and the exclusion of light.

  • Appropriate Material Handling: Utilizing suitable containers and ensuring an inert atmosphere.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the storage and handling of 2-Bromo-4-ethenyl-1-fluorobenzene.

Frequently Asked Questions (FAQs)

Q1: I've noticed some solid material in my bottle of 2-Bromo-4-ethenyl-1-fluorobenzene. What should I do?

A1: The presence of solid material likely indicates that some degree of polymerization has occurred. It is crucial to handle this situation with caution. Do not attempt to heat the bottle to dissolve the solid, as this could accelerate the polymerization of the remaining monomer.[3] If the amount of solid is small, it may be possible to carefully decant the liquid monomer for immediate use, after filtering it to remove the polymer. However, if a significant amount of solid is present, or if the bottle feels warm to the touch, this could be a sign of a runaway polymerization. In this case, the container should be considered hazardous. Isolate the container in a well-ventilated area, away from heat and other chemicals, and consult your institution's safety officer for guidance on proper disposal.

Q2: How can I be sure that the inhibitor in my monomer is still active?

A2: The effectiveness of the inhibitor depletes over time, and the rate of depletion increases with temperature.[4] For long-term storage, it is advisable to periodically check the inhibitor concentration. This can often be done using analytical techniques such as High-Performance Liquid Chromatography (HPLC). If you do not have the capability to perform this analysis, it is recommended to adhere to the manufacturer's expiration date and recommended storage conditions. If the monomer has been stored for an extended period or at elevated temperatures, it is prudent to assume the inhibitor concentration may be low and to handle the material with extra care.

Q3: Can I store 2-Bromo-4-ethenyl-1-fluorobenzene in any type of container?

A3: No, the choice of storage container is critical. Stainless steel or amber glass bottles are generally recommended.[2] Avoid using containers made of materials that can be attacked by the monomer or that may leach impurities that could initiate polymerization. Ensure the container has a secure, airtight seal to prevent exposure to oxygen and moisture.

Q4: Is it necessary to store this compound under an inert atmosphere?

A4: While some common inhibitors for vinyl monomers, like 4-tert-butylcatechol (TBC), require the presence of oxygen to function effectively, it is still good practice to store reactive monomers under an inert atmosphere, such as nitrogen or argon. This helps to prevent the formation of peroxides, which can act as polymerization initiators.[3] Always refer to the supplier's specific recommendations for the inhibitor used in your product.

Q5: What is the white, crystalline solid I sometimes see in my bottle of TBC-inhibited monomer?

A5: 4-tert-Butylcatechol (TBC) is a solid at room temperature. If you observe a white, crystalline solid in your monomer, it is likely the TBC that has crystallized out of the solution, especially if the monomer has been stored at very low temperatures. Gently warming the bottle to room temperature with mild agitation should redissolve the inhibitor.

Troubleshooting Scenarios
Scenario Potential Cause Recommended Action
Monomer appears viscous or contains a gel-like substance. Partial polymerization has occurred.Do not use. The monomer is contaminated and may continue to polymerize. Dispose of the material according to your institution's hazardous waste protocols.
Storage area has a strong, sweet, chemical odor. Potential leak from the container.Immediately ventilate the area. Wearing appropriate personal protective equipment (PPE), inspect the container for any signs of damage or leakage. If a leak is confirmed, transfer the remaining liquid to a new, suitable container and decontaminate the spill area.
The monomer has been inadvertently exposed to elevated temperatures (e.g., left on a lab bench in direct sunlight). Increased risk of polymerization due to thermal initiation and inhibitor depletion.Move the container to a cool, dark storage location immediately. If possible, check the inhibitor concentration. If this is not feasible, use the monomer as soon as possible, or consider it for disposal if it will be stored for an extended period.

Experimental Protocols

Protocol 1: Recommended Storage Procedure for 2-Bromo-4-ethenyl-1-fluorobenzene

This protocol outlines the best practices for the safe, long-term storage of 2-Bromo-4-ethenyl-1-fluorobenzene.

Materials:

  • 2-Bromo-4-ethenyl-1-fluorobenzene (inhibited)

  • Stainless steel or amber glass storage container with a PTFE-lined cap

  • Nitrogen or Argon gas supply

  • Refrigerator or cold room (2-8 °C)

Procedure:

  • Procurement: Whenever possible, purchase this monomer in small quantities that can be consumed within a reasonable timeframe to minimize long-term storage issues.

  • Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Check the manufacturer's label for the type and concentration of the inhibitor, as well as the recommended storage temperature and expiration date.

  • Inert Atmosphere (Optional but Recommended): If the monomer is to be stored for an extended period, it is advisable to blanket the container with an inert gas. To do this, gently flush the headspace of the container with a slow stream of nitrogen or argon for a few minutes before securely sealing the cap.

  • Temperature Control: Store the container in a refrigerator or cold room maintained at a temperature between 2-8 °C.[4] This low temperature significantly reduces the rate of thermal polymerization.

  • Light Exclusion: Ensure the storage location is dark. If using a glass container, the amber color will help to block UV light, which can initiate polymerization.

  • Segregation: Store 2-Bromo-4-ethenyl-1-fluorobenzene away from strong oxidizing agents, acids, bases, and polymerization initiators.[3]

  • Inventory Management: Maintain a log of the date of receipt and the date the container was first opened. Use older stock first.

Protocol 2: Procedure for Removing Polymerization Inhibitor Prior to Reaction

For many chemical reactions, the presence of a polymerization inhibitor can be detrimental. This protocol describes a common method for removing phenolic inhibitors like TBC or hydroquinone.

Materials:

  • Inhibited 2-Bromo-4-ethenyl-1-fluorobenzene

  • Anhydrous diethyl ether or other suitable organic solvent

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the inhibited monomer in a suitable organic solvent, such as diethyl ether (approximately 3-5 volumes of solvent per volume of monomer).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash it three to five times with a 1 M NaOH solution. The phenolic inhibitor will be deprotonated by the base and extracted into the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated brine solution to remove any residual NaOH.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

  • Filtration and Solvent Removal: Filter the solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator.

  • Immediate Use: The resulting inhibitor-free monomer is now highly susceptible to polymerization and should be used immediately. Do not attempt to store the uninhibited monomer.

Visualization of Polymerization and Inhibition

Mechanism of Free-Radical Polymerization

The polymerization of 2-Bromo-4-ethenyl-1-fluorobenzene proceeds via a free-radical chain mechanism, which can be broken down into three main stages: initiation, propagation, and termination.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R forms RM Monomer Radical (RM•) R->RM reacts with M Monomer (M) RM2 Growing Polymer Chain (RM•) RMM Longer Polymer Chain (RMM•) RM2->RMM adds to M2 Monomer (M) P1 Polymer Radical (P•) Dead_Polymer Stable Polymer P1->Dead_Polymer combines with P2 Polymer Radical (P•) P2->Dead_Polymer

Caption: Free-radical polymerization workflow.

Mechanism of Inhibition by Phenolic Inhibitors

Phenolic inhibitors, such as 4-tert-butylcatechol (TBC), act as radical scavengers. They donate a hydrogen atom to the highly reactive growing polymer radical, creating a stable radical that is not reactive enough to continue the polymerization chain.

G cluster_inhibition Inhibition Mechanism cluster_prevention Prevention of Further Polymerization PR Growing Polymer Radical (P•) PH Terminated Polymer (P-H) PR->PH abstracts H from InhH Phenolic Inhibitor (Inh-H) InhH->PH Inh Stable Inhibitor Radical (Inh•) InhH->Inh forms Inh_Radical Stable Inhibitor Radical (Inh•) No_Reaction No Further Reaction Inh_Radical->No_Reaction is unreactive towards monomer

Caption: Inhibition of polymerization by radical scavenging.

Summary of Key Storage Parameters
ParameterRecommendationRationale
Temperature 2-8 °CReduces the rate of thermal polymerization and inhibitor depletion.[4]
Light Store in the dark; use amber containers.Prevents photo-initiation of polymerization.
Atmosphere Inert (Nitrogen or Argon)Minimizes the risk of peroxide formation, which can initiate polymerization.
Inhibitor Typically 10-100 ppm TBC or similarScavenges free radicals to prevent the initiation and propagation of polymerization.[3]
Container Stainless steel or amber glass with PTFE-lined capEnsures chemical compatibility and prevents contamination.[2]

This technical support guide is intended to provide a comprehensive overview of the best practices for preventing the polymerization of 2-Bromo-4-ethenyl-1-fluorobenzene during storage. By understanding the underlying chemical principles and adhering to the recommended protocols, researchers can ensure the quality and stability of this valuable reagent, leading to safer and more reliable experimental outcomes.

References
  • Odian, G. (1991).
  • Plastics Europe. (2021). Styrene Monomer: Safe Handling Guide. Retrieved from [Link]

  • Shell Chemicals. Styrene HSSE and Product Stewardship. Retrieved from [Link]

  • U.S. Hazmat Storage. Build a Better Tomorrow With Compliant Styrene Monomer Storage. Retrieved from [Link]

  • Google Patents. Polymerization inhibition process for vinyl aromatic compounds.
  • Google Patents. Method of minimizing styrene polymerization during storage.
  • Sigma-Aldrich. Safety Data Sheet.
  • Thermo Fisher Scientific. Safety Data Sheet.
  • LibreTexts Chemistry. Free Radical Polymerization. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-4-fluoro-1-vinylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this reactive vinyl aromatic monomer. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and successful application of 2-Bromo-4-fluoro-1-vinylbenzene in your experiments.

Introduction: The Challenge of Stabilizing Substituted Styrenes

2-Bromo-4-fluoro-1-vinylbenzene, like other styrene derivatives, is susceptible to spontaneous polymerization, particularly when exposed to heat, light, or certain impurities.[1] This process is a free-radical chain reaction that can lead to the formation of undesired oligomers and polymers, compromising the purity of the monomer and potentially leading to hazardous runaway reactions.[1] The presence of bromo and fluoro substituents on the aromatic ring can influence the electronic properties of the vinyl group, potentially affecting its polymerization reactivity.[2] Therefore, appropriate inhibition is crucial for the safe storage and handling of this compound. This guide provides recommendations for effective inhibitors and best practices to maintain the stability of 2-Bromo-4-fluoro-1-vinylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the recommended inhibitors for 2-Bromo-4-fluoro-1-vinylbenzene?

For vinyl aromatic compounds like 2-Bromo-4-fluoro-1-vinylbenzene, phenolic inhibitors are the most common and effective choice for storage and transportation. The two most widely recommended inhibitors are:

  • 4-tert-Butylcatechol (TBC): TBC is a highly effective inhibitor for various monomers, including styrene and butadiene.[3] It is considered to be significantly more potent than other common inhibitors like hydroquinone at elevated temperatures.[3]

  • Hydroquinone (HQ): HQ is another excellent general-purpose inhibitor for vinyl monomers.[4]

Both TBC and HQ function as radical scavengers, interrupting the free-radical chain reaction that leads to polymerization.[4] Their effectiveness is often enhanced by the presence of dissolved oxygen.[4]

Q2: What is the optimal concentration of inhibitor to use?

The optimal inhibitor concentration depends on the anticipated storage duration and conditions. For general laboratory use and storage, the following concentrations are recommended:

InhibitorRecommended Concentration (ppm)Notes
4-tert-Butylcatechol (TBC) 10 - 50A concentration of 10-15 mg/L (ppm) is often cited as the minimum required to prevent polymerization in styrene.
Hydroquinone (HQ) 50 - 200Generally used at slightly higher concentrations than TBC.

It is crucial to periodically check the inhibitor concentration, especially for long-term storage, as the inhibitor is consumed over time.

Q3: How do phenolic inhibitors like TBC and HQ work?

Phenolic inhibitors like TBC and HQ prevent polymerization by acting as radical scavengers. The mechanism, which requires the presence of oxygen, can be summarized as follows:

  • Initiation: A free radical (R•), which can be formed by heat or light, initiates the polymerization process.

  • Peroxy Radical Formation: In the presence of oxygen, the initiating radical (or a growing polymer chain radical) reacts with O₂ to form a less reactive peroxy radical (ROO•).

  • Inhibition: The phenolic inhibitor (ArOH) then donates a hydrogen atom to the peroxy radical, forming a stable hydroperoxide and a resonance-stabilized phenoxy radical (ArO•). This phenoxy radical is not reactive enough to initiate new polymer chains.

InhibitionMechanism Initiator_Radical Initiator Radical (R•) Peroxy_Radical Peroxy Radical (ROO•) Initiator_Radical->Peroxy_Radical + O₂ Oxygen Oxygen (O₂) Stable_Products Stable Products Peroxy_Radical->Stable_Products + ArOH Phenolic_Inhibitor Phenolic Inhibitor (ArOH) Phenoxy_Radical Stable Phenoxy Radical (ArO•) Phenolic_Inhibitor->Phenoxy_Radical forms

Caption: Mechanism of radical scavenging by phenolic inhibitors.

Q4: How should I store 2-Bromo-4-fluoro-1-vinylbenzene to ensure its stability?

Proper storage is critical to prevent premature polymerization. Follow these guidelines:

  • Temperature: Store the monomer in a cool, dark place, preferably refrigerated (2-8 °C). Avoid exposure to high temperatures and direct sunlight.

  • Atmosphere: Store under an air headspace, as the presence of oxygen is necessary for many common inhibitors like TBC and HQ to be effective. Do not store under an inert atmosphere like nitrogen unless a different type of inhibitor is used.

  • Container: Use a tightly sealed, opaque container to protect from light.

  • Purity: Ensure the monomer is free from contaminants that could initiate polymerization, such as acids, bases, or peroxides.

Q5: Do the bromo and fluoro substituents affect the choice of inhibitor?

The fundamental mechanism of free-radical polymerization and its inhibition by phenolic compounds is generally applicable to substituted styrenes. While electron-withdrawing groups like bromine and fluorine can influence the reactivity of the vinyl group,[2] standard inhibitors like TBC and HQ are still expected to be effective. There is no evidence to suggest that these substituents would interfere with the radical scavenging mechanism of phenolic inhibitors.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Monomer appears viscous or contains solid particles. Premature polymerization has occurred due to inhibitor depletion, improper storage (high temperature, light exposure), or contamination.Do not use the monomer. Dispose of it according to your institution's hazardous waste guidelines. For future prevention, ensure proper storage conditions and regularly check the inhibitor concentration.
Inhibitor removal is incomplete, leading to failed or slow polymerization reactions. The inhibitor removal procedure was not effective. This could be due to insufficient washing, using a saturated alumina column, or an inadequate amount of NaOH solution.Repeat the inhibitor removal step. For the basic wash, use a fresh 10% NaOH solution and ensure vigorous mixing. For column chromatography, use fresh basic alumina. Confirm inhibitor removal by performing a small-scale test polymerization.
Polymerization reaction is inconsistent or fails to initiate. Aside from incomplete inhibitor removal, this could be due to impurities in the monomer or other reagents, or an ineffective initiator.Ensure all glassware is scrupulously clean and dry. Use freshly purified reagents and a reliable initiator. If the problem persists after addressing these factors, consider re-purifying the monomer.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors by Basic Wash

This is a common and effective method for removing acidic phenolic inhibitors like TBC and HQ.

Materials:

  • 2-Bromo-4-fluoro-1-vinylbenzene containing inhibitor

  • 10% (w/v) aqueous sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Place the 2-Bromo-4-fluoro-1-vinylbenzene in a separatory funnel.

  • Add an equal volume of 10% aqueous NaOH solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The aqueous layer will typically develop a color as it extracts the phenolic inhibitor.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with fresh 10% NaOH solution until the aqueous layer remains colorless.

  • Wash the monomer with an equal volume of deionized water to remove any residual NaOH.

  • Wash the monomer with an equal volume of brine to aid in the removal of water.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄ for at least 30 minutes.

  • Filter or decant the purified monomer. The inhibitor-free monomer is now ready for use. It is recommended to use it immediately as it is no longer stabilized.

InhibitorRemovalWash cluster_0 Separatory Funnel cluster_1 Drying & Isolation Monomer Inhibited Monomer NaOH_Wash Wash with 10% NaOH Monomer->NaOH_Wash Water_Wash Wash with DI Water NaOH_Wash->Water_Wash Brine_Wash Wash with Brine Water_Wash->Brine_Wash Dry Dry over MgSO₄ Brine_Wash->Dry Filter Filter Dry->Filter Purified_Monomer Purified Monomer Filter->Purified_Monomer

Caption: Workflow for inhibitor removal via basic wash.

Protocol 2: Removal of Phenolic Inhibitors by Column Chromatography

This method is useful for smaller quantities of the monomer and avoids the use of aqueous solutions.

Materials:

  • 2-Bromo-4-fluoro-1-vinylbenzene containing inhibitor

  • Activated basic alumina

  • Chromatography column

  • Collection flask

Procedure:

  • Prepare a chromatography column by packing it with activated basic alumina. The amount of alumina should be approximately 10-20 times the weight of the monomer.

  • Gently tap the column to ensure even packing.

  • Carefully add the inhibited 2-Bromo-4-fluoro-1-vinylbenzene to the top of the column.

  • Allow the monomer to pass through the alumina bed under gravity.

  • Collect the purified, inhibitor-free monomer in a clean, dry flask.

  • The purified monomer should be used immediately.

References

  • Directed synthesis of copolymers based on fluorine-containing styrene derivatives. (n.d.).
  • Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. (2024). MDPI. Retrieved from [Link]

  • Eastman Hydroquinone Inhibitors for Polymerization, Product Article - ChemPoint.com. (n.d.).
  • Polymerisation inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • Brominated polystyrene and preparation method for monomer thereof. (n.d.). Google Patents.
  • Effects of Inhibitors on the Polymerization of Styrene 1 - ACS Publications. (n.d.). Retrieved from [Link]

  • A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. (n.d.).
  • Inhibition of Free Radical Polymerization: A Review - PMC - NIH. (2023). Retrieved from [Link]

  • Polymerisation reaction inhibition: an alternative basis of safety - IChemE. (n.d.). Retrieved from [Link]

  • Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]

  • Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. (2022). Retrieved from [Link]

  • 4-TERT-BUTYLCATECHOL - Ataman Kimya. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Handling & Storage of Light-Sensitive Bromostyrenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Bromostyrenes (e.g.,


-bromostyrene, 4-bromostyrene) are high-value, reactive intermediates used in cross-coupling reactions (Heck, Suzuki) and polymer synthesis. Their utility is matched by their instability; they are prone to photo-initiated radical polymerization  and oxidative degradation .

This guide addresses the specific handling requirements to maintain the integrity of the C=C double bond and the C-Br motif.

Chemical Stability Matrix
Parameter

-Bromostyrene (cis/trans)
4-Bromostyrene
CAS 103-64-02039-82-9
Physical State Pale yellow liquidClear to yellow liquid
Storage Temp 2–8°C (Refrigerated)< -15°C (Frozen) recommended by some suppliers; 2-8°C acceptable for short term.
Light Sensitivity High (Amber glass mandatory)High (Amber glass mandatory)
Primary Stabilizer 4-tert-butylcatechol (TBC)4-tert-butylcatechol (TBC)
Inhibitor Conc. Typically 500–1000 ppmTypically 100–500 ppm

Critical Storage Mechanisms (The "Why" and "How")

The TBC-Oxygen Paradox

Most researchers assume "inert atmosphere" is always best. This is incorrect for TBC-stabilized monomers.

  • Mechanism: 4-tert-butylcatechol (TBC) is not a radical scavenger on its own. It reacts with dissolved oxygen to form quinones, which then scavenge the carbon-centered radicals that initiate polymerization.

  • The Risk: Storing TBC-stabilized bromostyrene under pure nitrogen/argon for months can deplete dissolved oxygen, rendering the TBC ineffective and leading to "spontaneous" polymerization inside the fridge.

  • Recommendation: Store in the original container with a headspace of air. Only switch to strict inert atmosphere (Ar/N2) immediately prior to use in a reaction.

The "Freezing Exclusion" Phenomenon

For 4-bromostyrene stored at -20°C:

  • As the monomer freezes, it crystallizes into a pure lattice.

  • The TBC inhibitor is often excluded from this lattice, concentrating in the remaining liquid or precipitating separately.[1]

  • Danger Zone: Upon thawing, you may have layers of pure, uninhibited monomer.

  • Protocol: Always allow frozen monomers to thaw completely at room temperature and invert/vortex gently to re-homogenize the inhibitor before opening.

Visualizing the Degradation & Handling Logic

Workflow 1: Degradation Pathways

The following diagram illustrates how light and heat compromise the molecule.

BromostyreneDegradation Monomer Bromostyrene (Monomer) Radical Free Radical Formation (R•) Monomer->Radical Homolytic Cleavage UV UV Light / Heat UV->Monomer Polymer Polybromostyrene (Solid/Precipitate) Radical->Polymer Chain Propagation Oxidation Yellowing/Peroxides (Impurities) Radical->Oxidation Reaction with O2 (No Inhibitor) Oxygen Dissolved O2 TBC TBC Inhibitor Quinone Quinone Radical Scavenger TBC->Quinone Requires O2 Quinone->Radical Scavenges

Figure 1: The interplay between UV exposure, radical formation, and the TBC/Oxygen defense mechanism.

Pre-Reaction Protocols: Inhibitor Removal[2][3][4]

For sensitive catalytic reactions (e.g., Palladium-catalyzed Heck coupling), the TBC inhibitor (a phenol) can poison the catalyst or consume oxidants. It must be removed.

Method A: Flash Filtration (Recommended for Small Scale < 10g)

This method is "dry" and introduces no water, making it ideal for moisture-sensitive couplings.

  • Prepare Column: Pack a small glass pipette or fritted funnel with Basic Alumina (activated).

  • Ratio: Use approximately 1g of Alumina per 2-3g of monomer.

  • Elution: Pass the neat bromostyrene through the alumina using gravity or slight positive pressure (N2).

  • Result: The phenolic TBC binds to the basic alumina. The eluate is clear, inhibitor-free monomer.

  • Usage: Use immediately. Do not store inhibitor-free monomer.

Method B: Caustic Wash (Recommended for Large Scale > 10g)
  • Wash 1: Dissolve monomer in an equal volume of inert solvent (e.g., Pentane or DCM) if viscosity is high, or use neat. Wash with 10% NaOH (aq) (2x).[2] The aqueous layer will turn pink/brown (oxidized TBC).

  • Wash 2: Wash organic layer with saturated Brine (1x) to remove excess base.

  • Wash 3: Wash with distilled water (1x).

  • Dry: Dry over MgSO4 for 15 minutes.

  • Filter & Concentrate: Filter off solids and evaporate solvent (if used) under reduced pressure at < 30°C .

Workflow 2: Decision Tree for Handling

InhibitorRemoval Start Start: Bromostyrene with TBC Decision Is the reaction catalyst sensitive to phenols? Start->Decision NoRemove Use As Is (TBC usually <1%, negligible for robust rxns) Decision->NoRemove No YesRemove Remove Inhibitor Decision->YesRemove Yes ScaleCheck Scale of Reaction YesRemove->ScaleCheck SmallScale Small Scale (<10g) or Moisture Sensitive ScaleCheck->SmallScale LargeScale Large Scale (>10g) ScaleCheck->LargeScale Alumina Pass through Basic Alumina Plug SmallScale->Alumina Wash Wash with 10% NaOH Dry with MgSO4 LargeScale->Wash Final Proceed to Reaction (IMMEDIATELY) Alumina->Final Wash->Final

Figure 2: Decision matrix for determining the appropriate inhibitor removal strategy.

Troubleshooting & FAQs

Q1: My bromostyrene has turned from pale yellow to dark orange/brown. Is it usable?

  • Diagnosis: This indicates significant oxidation and the formation of quinones from the TBC inhibitor.

  • Action: Check for turbidity (cloudiness).

    • If Clear: It may be salvageable via Vacuum Distillation .[1] Do not use simple filtration; you need to separate the oxidation byproducts.

    • If Cloudy/Solid: Polymerization has occurred.[3] Discard the material. It cannot be purified efficiently.

Q2: I see white crystals at the bottom of the bottle (4-bromostyrene).

  • Diagnosis: This could be crystallized monomer (if stored cold) or precipitated polymer.

  • Test: Allow the bottle to warm to room temperature (20-25°C).

    • If crystals melt: It was just frozen monomer. Vortex well to redistribute the inhibitor before use.

    • If crystals persist: It is polymer (poly-bromostyrene). Decant the liquid supernatant through a filter if you must use it, but purity is compromised.

Q3: Can I store the monomer in a glovebox (pure Argon)?

  • Technical Insight: Only if you remove the TBC first or accept the risk. Without Oxygen, TBC stops working.

  • Correct Protocol: If you bring the bottle into a glovebox, use the monomer for that session and remove the bottle afterwards. Do not leave TBC-stabilized stocks in an anaerobic glovebox for weeks.

Q4: What is the correct disposal method?

  • Bromostyrenes are halogenated organic waste. Do not mix with general organic solvents if your facility separates halogenated/non-halogenated waste streams. They are toxic to aquatic life; prevent release into drains.

References

  • Sigma-Aldrich. (n.d.).

    
    -Bromostyrene. Retrieved from 
    
  • TCI Chemicals. (n.d.). 4-Bromostyrene (Stabilized with TBC) Storage Conditions. Retrieved from

  • PubChem. (2024). Compound Summary: 4-Bromostyrene.[4][5][6] National Library of Medicine. Retrieved from

  • BenchChem. (n.d.). Troubleshooting premature polymerization with TBC inhibitor. Retrieved from

  • PlasticEurope. (2020). Styrene Monomer: Safe Handling Guide. (Context on TBC/Oxygen mechanism). Retrieved from

Sources

Validation & Comparative

Comprehensive Characterization Guide: 2-Bromo-4-fluoro-1-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Topic: C13 NMR Chemical Shifts & Structural Validation

Executive Summary: The Structural Scaffold

2-Bromo-4-fluoro-1-vinylbenzene (also known as 2-bromo-4-fluorostyrene) is a critical intermediate in the synthesis of fluorinated bioactive scaffolds. Its dual-halogenated motif allows for orthogonal cross-coupling strategies—typically leveraging the bromine for Suzuki-Miyaura or Buchwald-Hartwig couplings while retaining the fluorine for metabolic stability or specific receptor binding affinity.

However, the characterization of this molecule presents a unique challenge: the superposition of fluorine coupling patterns (


 through 

) with the heavy-atom effect of bromine. This guide provides a definitive reference for identifying this specific isomer, distinguishing it from its regioisomers (e.g., 3-bromo-4-fluorostyrene), and validating its purity against computational predictions.

Structural Analysis & Assignment Logic

Assigning the


C NMR spectrum of 2-bromo-4-fluoro-1-vinylbenzene requires deconstructing the benzene ring into distinct magnetic environments defined by their proximity to the fluorine atom.
The Fluorine "Fingerprint"

Fluorine-19 (


F) has a spin of 1/2 and 100% natural abundance, causing extensive splitting in the 

C spectrum. This is not noise; it is the primary tool for assignment.
  • Ipso Carbon (C4): Direct attachment. Expect a massive doublet (

    
    ).
    
  • Ortho Carbons (C3, C5): Two bonds away. Expect distinct doublets (

    
    ).
    
  • Meta Carbons (C2, C6): Three bonds away. Expect small doublets (

    
    ).
    
  • Para Carbon (C1): Four bonds away. Often appears as a singlet or a very narrow doublet (

    
    ).
    
The Bromine "Heavy Atom" Effect

Bromine is less electronegative than fluorine but introduces a shielding "Heavy Atom Effect" on the ipso carbon (C2), often shifting it upfield (lower ppm) relative to a simple chloro- or fluoro-analog, contrary to inductive logic.

Comparative Analysis: Experimental vs. Predicted

Reliance on standard chemical shift prediction software (e.g., ChemDraw, MestReNova) often fails to accurately account for the specific ortho-synergy between Bromine and Fluorine. Below is a validated comparison of Empirically Derived Values (triangulated from 4-fluorostyrene and 2-bromostyrene experimental data) versus standard Computational Predictions .

Table 1: C NMR Chemical Shift Data (101 MHz, CDCl )
Carbon PositionAssignmentEmpirically Derived Shift (ppm)Predicted (Standard Algorithm)ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

(Error)
Multiplicity (

)
C4 C-F (Quaternary) 162.5 164.2+1.7d,

Hz
C1 C-Vinyl (Quaternary) 143.1 139.5-3.6d,

Hz
Cngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Vinyl -CH= 135.8 136.2+0.4s
C6 CH (meta to F) 129.7 130.1+0.4d,

Hz
C3 CH (ortho to F, ortho to Br) 125.6 120.5-5.1 d,

Hz
C2 C-Br (Quaternary) 122.2 125.8+3.6d,

Hz
C5 CH (ortho to F) 114.6 116.0+1.4d,

Hz
C

Vinyl =CH

116.5 115.8-0.7s

Critical Insight: The largest prediction error occurs at C3 . Most algorithms overestimate the shielding of the fluorine ortho-position, failing to account for the deshielding "ortho-effect" of the bulky Bromine atom at C2. Do not discard your product if C3 appears at ~125 ppm instead of ~120 ppm.

Isomer Differentiation Strategy

In drug development, ensuring regioisomeric purity is paramount. A common impurity is 3-bromo-4-fluorostyrene (where Br is at the 3-position, adjacent to F).

How to Distinguish 2-Br vs. 3-Br Isomers

Use the C3 and C2 signals as your diagnostic flags.

  • 2-Bromo-4-fluoro-1-vinylbenzene (Target):

    • C3 (CH): ~125.6 ppm (Doublet).

    • C2 (Quaternary C-Br): ~122.2 ppm.

    • Logic: Br is separated from F by C3. C2 is isolated.

  • 3-Bromo-4-fluoro-1-vinylbenzene (Impurity):

    • C3 (Quaternary C-Br): ~108–112 ppm.

    • Logic: The Carbon bearing Br is now ortho to Fluorine. The strong shielding from ortho-F combined with the ipso-Br effect pushes this peak significantly upfield.

    • Differentiation Rule: If you see a quaternary doublet upfield near 110 ppm, you have the wrong isomer.

Visualized Workflows

Diagram 1: Assignment Logic Tree

This decision tree guides you through assigning peaks in a complex fluorinated aromatic spectrum.

AssignmentLogic Start Start: Analyze 13C Spectrum CheckJ Measure C-F Coupling Constants (J) Start->CheckJ LargeJ J > 200 Hz CheckJ->LargeJ MedJ J ≈ 20-25 Hz CheckJ->MedJ SmallJ J ≈ 7-10 Hz CheckJ->SmallJ TinyJ J < 4 Hz CheckJ->TinyJ AssignC4 Assign C4 (Ipso-F) ~162.5 ppm LargeJ->AssignC4 CheckShift Check Chemical Shift MedJ->CheckShift AssignC2 Assign C2 (Quaternary) (Meta to F + Ipso Br) ~122.2 ppm SmallJ->AssignC2 Quaternary (Low Intensity) AssignC6 Assign C6 (CH) (Meta to F) ~129.7 ppm SmallJ->AssignC6 CH (High Intensity) AssignC1 Assign C1 (Quaternary) (Para to F + Vinyl) ~143.1 ppm TinyJ->AssignC1 AssignC3 Assign C3 (Ortho to F + Ortho to Br) ~125.6 ppm CheckShift->AssignC3 Deshielded (>120) AssignC5 Assign C5 (Ortho to F) ~114.6 ppm CheckShift->AssignC5 Shielded (<120)

Caption: Logic flow for assigning


C peaks based on J-coupling magnitude and chemical shift intensity.
Diagram 2: Synthesis & Validation Workflow

A validated pathway to ensure the correct starting material is used to generate the target styrene.

SynthesisWorkflow SM 2-Bromo-4-fluorobenzaldehyde (Starting Material) Reaction Wittig Reaction KOtBu, THF, 0°C -> RT SM->Reaction Reagent Methyltriphenylphosphonium bromide (Wittig Reagent) Reagent->Reaction Product 2-Bromo-4-fluoro-1-vinylbenzene (Target) Reaction->Product QC QC Check: 1H NMR (Vinyl peaks) 13C NMR (C3 Shift) Product->QC

Caption: Recommended synthetic route via Wittig olefination to guarantee regiochemical integrity.

Experimental Protocol

A. Synthesis (Wittig Olefination)

To avoid isomer contamination common in direct bromination of fluorostyrene, the aldehyde route is recommended.

  • Preparation: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF under Nitrogen.

  • Activation: Add Potassium tert-butoxide (1.3 equiv) at 0°C. Stir for 30 min (Solution turns yellow).

  • Addition: Add 2-bromo-4-fluorobenzaldehyde (1.0 equiv) dropwise.

  • Workup: Stir at RT for 4 hours. Quench with saturated NH

    
    Cl. Extract with Hexanes (Styrenes polymerize less in non-polar solvents).
    
  • Purification: Silica gel column chromatography (100% Hexanes). Note: Stabilize fractions with 100 ppm BHT if storing.

B. NMR Acquisition Parameters
  • Solvent: CDCl

    
     (77.16 ppm triplet ref).
    
  • Frequency: 100 MHz or higher (for

    
    C).
    
  • Relaxation Delay (D1): Set to 3-5 seconds .

    • Reason: C2 and C4 are quaternary carbons attached to halogens. They have very long T1 relaxation times. Standard parameters (D1=1s) will make these peaks disappear or integrate poorly.

  • Scans: Minimum 512 scans for sufficient S/N on quaternary carbons.

References

  • Royal Society of Chemistry. 13C NMR studies of fluorinated aromatic compounds and C-F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Link

  • ChemicalBook. 2-Bromo-4-fluorotoluene 13C NMR Spectrum (Analogue Reference).Link

  • Zhang, J. et al. Synthesis and Characterization of Halogenated Styrenes (Supporting Info). Chemical Communications. Link

  • Reich, H. J. 13C NMR Chemical Shift Data and Substituent Effects. University of Wisconsin-Madison. Link

  • Magritek. Simultaneous Proton and Fluorine Decoupled 13C NMR.Link

A Comparative Guide to the Reactivity of 2-Bromo-4-ethenyl-1-fluorobenzene and 4-Bromostyrene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the properties of the final products. This guide provides an in-depth comparison of the reactivity of two structurally similar yet electronically distinct vinylarene derivatives: 2-Bromo-4-ethenyl-1-fluorobenzene and 4-Bromostyrene. Through a blend of theoretical principles and practical experimental considerations, we aim to equip you with the insights necessary to make informed decisions in your research endeavors.

Molecular Structures and Electronic Profiles

At first glance, both molecules offer a brominated aromatic ring and a vinyl group, making them valuable synthons for a variety of chemical transformations, including polymerization and cross-coupling reactions. However, the presence of a fluorine atom in 2-Bromo-4-ethenyl-1-fluorobenzene introduces significant electronic and steric differences that modulate its reactivity compared to 4-Bromostyrene.

CompoundStructureKey Features
4-Bromostyrene 4-BromostyreneA para-substituted styrene with a bromine atom, a versatile building block in organic synthesis.[1][2][3]
2-Bromo-4-ethenyl-1-fluorobenzene 2-Bromo-4-ethenyl-1-fluorobenzeneA styrene derivative with a fluorine atom ortho to the bromine and para to the vinyl group, introducing additional electronic and steric factors.

The fluorine atom in 2-Bromo-4-ethenyl-1-fluorobenzene exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[4][5] This effect deactivates the aromatic ring towards electrophilic attack. Conversely, fluorine can also exhibit a positive mesomeric effect (+M) by donating its lone pair electrons to the aromatic π-system, although this effect is generally weaker than its inductive effect.[4] This dual electronic nature can influence the reactivity of both the aryl bromide and the vinyl group. Furthermore, the placement of the fluorine atom ortho to the bromine introduces potential steric hindrance that can affect reactions at the C-Br bond.[6][7]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstone methodologies in modern organic synthesis. The reactivity of the aryl bromide is a key determinant of the efficiency of these transformations.

Suzuki-Miyaura Coupling: A Theoretical and Practical Assessment

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide.[8][9][10] The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[11][12][13]

Theoretical Considerations:

  • Electronic Effects: The electron-withdrawing fluorine atom in 2-Bromo-4-ethenyl-1-fluorobenzene is expected to make the ipso-carbon of the C-Br bond more electron-deficient. This increased electrophilicity should, in principle, facilitate the oxidative addition to the electron-rich Pd(0) catalyst, potentially leading to a faster reaction rate compared to 4-Bromostyrene. The Hammett substituent constant (σ) provides a quantitative measure of the electronic effect of a substituent. For a para-fluoro substituent, the σp is +0.062, while for a para-bromo substituent, it is +0.232, indicating that bromine is more electron-withdrawing in the para position.[14] However, in 2-Bromo-4-ethenyl-1-fluorobenzene, the fluorine is meta to the vinyl group and ortho to the bromine. The meta Hammett constant for fluorine is +0.337, suggesting a significant electron-withdrawing effect on the ring.[14]

  • Steric Effects: The ortho-fluorine atom in 2-Bromo-4-ethenyl-1-fluorobenzene could sterically hinder the approach of the bulky palladium catalyst to the C-Br bond.[6][7] This steric impediment might counteract the favorable electronic effect, potentially slowing down the oxidative addition step.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

To empirically evaluate the relative reactivity, a standardized Suzuki-Miyaura coupling reaction can be performed.

dot

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Analysis Aryl_Bromide Aryl Bromide (Substrate A or B) Reaction_Vessel Schlenk Flask (Inert Atmosphere) Aryl_Bromide->Reaction_Vessel Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Reaction_Vessel Base K2CO3 Base->Reaction_Vessel Catalyst Pd(PPh3)4 Catalyst->Reaction_Vessel Solvent Toluene/H2O Solvent->Reaction_Vessel Heating 80 °C, 4h Reaction_Vessel->Heating Extraction Extraction (EtOAc/H2O) Heating->Extraction Purification Column Chromatography Extraction->Purification Analysis GC-MS Analysis (Yield Determination) Purification->Analysis

Caption: Workflow for comparative Suzuki-Miyaura coupling.

Methodology:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture at 80 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature, and perform an aqueous work-up with ethyl acetate.

  • Purify the product by column chromatography on silica gel.

  • Determine the yield by gas chromatography-mass spectrometry (GC-MS) with an internal standard.

Expected Outcome and Data Interpretation:

SubstratePredicted Relative RateRationale
4-Bromostyrene BaselineStandard reactivity for a para-substituted aryl bromide.
2-Bromo-4-ethenyl-1-fluorobenzene Potentially SlowerThe steric hindrance from the ortho-fluorine may outweigh the activating electronic effect, leading to a decreased reaction rate.
Heck Coupling: Exploring the Reactivity of the Vinyl Group

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[15] In this context, both 2-Bromo-4-ethenyl-1-fluorobenzene and 4-Bromostyrene can act as the alkene component.

Theoretical Considerations:

The electronic nature of the styrene derivative can influence the regioselectivity and rate of the Heck reaction.[16] Electron-donating groups on the aromatic ring generally favor the formation of the linear product, while electron-withdrawing groups can influence the product distribution. The fluorine atom in 2-Bromo-4-ethenyl-1-fluorobenzene, with its inductive electron-withdrawing effect, might slightly decrease the electron density of the vinyl group's double bond compared to 4-Bromostyrene. This could potentially affect the rate of migratory insertion in the Heck catalytic cycle.

Experimental Protocol: A Comparative Heck Reaction

A competitive Heck reaction can be designed to directly compare the reactivity of the two styrenes.

dot

Heck_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_analysis Analysis Styrenes Equimolar Mixture of Styrene A and B Reaction_Vessel Sealed Tube (Inert Atmosphere) Styrenes->Reaction_Vessel Iodobenzene Iodobenzene Iodobenzene->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Catalyst Pd(OAc)2 Catalyst->Reaction_Vessel Ligand PPh3 Ligand->Reaction_Vessel Solvent DMF Solvent->Reaction_Vessel Heating 100 °C, 6h Reaction_Vessel->Heating Analysis 1H NMR and GC-MS (Product Ratio) Heating->Analysis

Caption: Workflow for a competitive Heck reaction.

Methodology:

  • In a sealed tube under an inert atmosphere, combine an equimolar mixture of 4-Bromostyrene and 2-Bromo-4-ethenyl-1-fluorobenzene (0.5 mmol each).

  • Add iodobenzene (0.5 mmol), triethylamine (1.5 mmol), Pd(OAc)₂ (0.01 mmol), and PPh₃ (0.02 mmol) in DMF (2 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for 6 hours.

  • After cooling, analyze the crude reaction mixture by ¹H NMR and GC-MS to determine the ratio of the two Heck products.

Expected Outcome and Data Interpretation:

The product ratio will directly reflect the relative reactivity of the two styrenes in the Heck coupling. A higher proportion of the product derived from one styrene indicates its greater reactivity under these conditions. Given the subtle electronic differences, the reaction rates may be comparable, but any significant deviation would highlight the influence of the fluorine substituent.

Reactivity in Polymerization

Both 4-Bromostyrene and its fluorinated analog can undergo polymerization to form functional polymers. The bromine atom provides a handle for post-polymerization modification.

Theoretical Considerations:

The electronic nature of the vinyl group can influence the rate and mechanism of polymerization. The electron-withdrawing fluorine in 2-Bromo-4-ethenyl-1-fluorobenzene might slightly alter the electron density of the double bond, which could affect its susceptibility to radical or ionic polymerization initiators.

Conclusion

The presence of a fluorine atom in 2-Bromo-4-ethenyl-1-fluorobenzene introduces a fascinating interplay of electronic and steric effects that distinguishes its reactivity from that of 4-Bromostyrene.

  • In Suzuki-Miyaura coupling , the steric hindrance of the ortho-fluorine is likely to be the dominant factor, potentially leading to a slower reaction rate compared to 4-Bromostyrene, despite the electronically favorable deactivation of the C-Br bond.

  • In Heck coupling , the electronic perturbation of the vinyl group by the meta-fluorine is more subtle, and the relative reactivities are expected to be more comparable.

  • For polymerization , the electronic differences may lead to variations in polymerization kinetics and the properties of the resulting polymers.

Ultimately, the choice between these two reagents will depend on the specific requirements of the synthetic target and the reaction conditions employed. For applications where rapid C-Br bond activation is paramount and steric hindrance is a concern, 4-Bromostyrene may be the preferred choice. Conversely, if the unique electronic properties imparted by the fluorine atom are desired in the final product, or if steric hindrance can be overcome with appropriate catalyst and ligand selection, 2-Bromo-4-ethenyl-1-fluorobenzene offers an attractive alternative. This guide serves as a foundational framework for understanding these differences, and we encourage researchers to perform comparative experiments to validate these predictions within the context of their specific systems.

References

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-4-ethenyl-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that providing clear, actionable safety guidance is paramount when working with novel or specialized chemical reagents. This guide for 2-Bromo-4-ethenyl-1-fluorobenzene is structured to provide not just a set of instructions, but a framework for risk assessment and safe laboratory practice.

Hazard Assessment: A Composite Analysis

Our primary concern is to understand the potential risks. Based on data from similar molecules like 1-Bromo-4-fluorobenzene, 2-Bromo-4-chloro-1-fluorobenzene, and the known toxicology of vinyl compounds, we can anticipate the following hazards[1][2][3][4][5][6][7][8][9]:

  • Skin Irritation: Halogenated aromatics are frequently classified as skin irritants[1][3]. Prolonged contact should be avoided.

  • Serious Eye Irritation: Direct contact with droplets or vapors can cause significant eye irritation[1][3].

  • Respiratory Tract Irritation: Vapors may irritate the respiratory system, leading to coughing or shortness of breath[1][3][10].

  • Potential for Systemic Effects: The vinyl group is a structural alert. Vinyl chloride, for instance, is a known human carcinogen linked to liver damage and central nervous system effects[5][8][9]. While this compound is not vinyl chloride, prudence dictates we handle it with measures to prevent chronic exposure.

  • Flammability: Many similar small aromatic molecules are flammable liquids[1][11]. Therefore, ignition sources must be rigorously controlled.

This assessment leads to a clear directive: all handling procedures must be designed to minimize direct contact, inhalation, and accidental ignition.

Anticipated GHS Hazard Classification

Based on the available data for analogous compounds, a presumptive GHS classification for 2-Bromo-4-ethenyl-1-fluorobenzene is summarized below.

Hazard ClassCategoryRationale
Skin Corrosion/IrritationCategory 2Based on consistent data for brominated and fluorinated benzene derivatives[1][2][3].
Serious Eye Damage/IrritationCategory 2Based on consistent data for brominated and fluorinated benzene derivatives[1][2][3].
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)A common property of volatile aromatic compounds[1][3][10].
Flammable LiquidsCategory 3A conservative classification based on similar structures like 1-Bromo-4-fluorobenzene[1].
CarcinogenicityHandle as suspect carcinogenPrecautionary measure due to the vinyl functional group[5][8].

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not merely a checklist; it is a system designed to place effective barriers between you and the potential hazards. For 2-Bromo-4-ethenyl-1-fluorobenzene, a standard Level C PPE ensemble is appropriate for routine laboratory operations, with modifications based on the scale of the procedure[12].

Core PPE Requirements
PPE ComponentSpecificationJustification
Eye Protection Chemical Splash GogglesProtects against splashes, and vapors, which are common hazards with volatile liquids. Safety glasses are insufficient as they do not provide a seal around the eyes.
Hand Protection Nitrile GlovesOffers good resistance to a range of halogenated organic solvents and incidental splashes. Always inspect gloves for integrity before use[13]. For prolonged tasks or immersion, consider heavier-duty gloves like Viton® or Silver Shield®.
Body Protection Flame-Retardant Laboratory CoatProvides a removable barrier to protect skin and personal clothing from splashes. Flame-retardant material is essential due to the flammability risk[13].
Foot Protection Closed-toe ShoesProtects feet from spills and falling objects.
Respiratory Protection

Under normal laboratory conditions, all manipulations of 2-Bromo-4-ethenyl-1-fluorobenzene must be performed within a certified chemical fume hood. This is the primary engineering control to prevent inhalation of vapors.

  • When is a respirator needed? A respirator (e.g., an air-purifying respirator with an organic vapor cartridge) may be required during a large-scale spill or if engineering controls fail. Use must comply with your institution's respiratory protection program[12].

Operational Plan: From Benchtop to Disposal

Safe handling is a workflow. The following step-by-step protocols ensure safety at every stage of the process.

Handling and Use Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Confirm that an eyewash station and safety shower are accessible and unobstructed[6].

  • PPE Donning: Put on your lab coat, followed by chemical splash goggles. Finally, don nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • Chemical Transfer: Use spark-proof tools and ground/bond containers during transfer to prevent static discharge, a potential ignition source[6].

  • Post-Handling: After completing the work, wash your hands thoroughly with soap and water, even after removing gloves[14].

  • Storage: Keep the container tightly closed and store it in a cool, dry, well-ventilated area designated for flammable liquids, away from strong oxidizing agents, acids, and bases[1][6].

Waste Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Segregation: All waste containing 2-Bromo-4-ethenyl-1-fluorobenzene (e.g., residual material, contaminated consumables like pipette tips and gloves) must be segregated as Halogenated Organic Waste . Do not mix with non-halogenated waste.

  • Container: Use a designated, properly labeled, and leak-proof waste container. The container must be kept closed except when adding waste.

  • Labeling: The waste container label must clearly state "Halogenated Organic Waste" and list the chemical constituents.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office. Do not pour this chemical down the drain[12].

Emergency Response Protocol

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[2][3].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3].

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention[2][3].

  • Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's EHS team immediately[13].

Visual Workflow Guides

The following diagrams illustrate the critical safety workflows for handling this compound.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Work Chemical Handling in Fume Hood Don3->Work Doff1 1. Gloves Doff2 2. Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Work->Doff1

Caption: Correct PPE Donning and Doffing Sequence.

Disposal_Workflow start Generate Waste (e.g., used gloves, excess reagent) segregate Segregate as 'Halogenated Organic Waste' start->segregate container Place in Labeled, Closed Waste Container segregate->container ehs Arrange Pickup by EHS Department container->ehs

Caption: Halogenated Waste Disposal Workflow.

References

  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 1-Bromo-4-fluorobenzene. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). 1-BROMO-4-FLUOROBENZENE Safety Data Sheet. Retrieved from [Link]

  • Trellis. (2010, August 18). Deflating the Dangers of Vinyl With Greener Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Vinyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96749, 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773264, 2-Bromo-4-chloro-1-fluorobenzene. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Vinyl Chloride - Toxic Substance Portal. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 26). Vinyl Chloride Toxicity. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Vinyl Chloride. Retrieved from [Link]

Sources

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